Product packaging for alpha-Methyl cinnamic acid(Cat. No.:)

alpha-Methyl cinnamic acid

Cat. No.: B7855446
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-UHFFFAOYSA-N
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Description

Alpha-Methyl-cinnamic acid is a member of cinnamic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B7855446 alpha-Methyl cinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUNXWPDJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870863
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-77-5
Record name α-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl cinnamic acid, a derivative of cinnamic acid, is an organic compound with a growing profile of interest in various scientific and industrial sectors, particularly in pharmaceutical development and fine chemical synthesis. Its unique chemical structure, featuring a phenyl group, a carboxylic acid moiety, and a methyl group at the alpha position of the acrylic acid backbone, imparts a range of intriguing biological and chemical properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, analytical methods, and known biological activities, with a focus on its mechanism of action.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (2E)-2-methyl-3-phenylprop-2-enoic acid[2][3]
CAS Number 1199-77-5[2][3][4]
Molecular Formula C₁₀H₁₀O₂[2][3][4]
Molecular Weight 162.19 g/mol [5]
Canonical SMILES CC(=CC1=CC=CC=C1)C(=O)O
InChI Key XNCRUNXWPDJHGV-BQYQJAHWSA-N
Table 2: Physicochemical Properties
PropertyValue
Melting Point 79-81 °C[1]
Boiling Point 288.3 °C at 760 mmHg[1]
Density 1.147 g/cm³
Flash Point 194.3 °C[1]
Vapor Pressure 0.00109 mmHg at 25°C[1]
Refractive Index 1.6000 (estimate)[1]
Solubility Slightly soluble in water; soluble in many organic solvents.
Table 3: Spectroscopic Data
Spectroscopic MethodKey Data Points
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 12.30 (s, 1H, COOH), 7.84 (s, 1H, =CH), 7.57-7.23 (m, 5H, Ar-H), 2.15 (s, 3H, CH₃)
¹³C NMR (CDCl₃) Peaks observed at approximately δ 173, 142, 134, 130, 129, 128, 127, 14 ppm.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-H (aromatic and aliphatic), and broad O-H (carboxylic acid) stretches.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 162.[6]

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Knoevenagel-Doebner Condensation

This protocol describes a rapid and efficient synthesis of this compound.[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Succinic anhydride (B1165640)

  • Sodium hydroxide (B78521) (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • 50-mL borosilicate beaker

  • Microwave oven (600 W)

  • Stirring rod

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • In a 50-mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).[4]

  • Thoroughly mix the reactants using a glass rod.[4]

  • Place the beaker in a microwave oven and irradiate at 600 W. Monitor the reaction progress by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Acidify the reaction mass with dilute HCl, which will cause the product to precipitate.[4]

  • Collect the precipitated this compound by filtration.[4]

  • Wash the solid product with water.[4]

  • For further purification, recrystallize the product from ethanol.[4]

Synthesis_Workflow cluster_reactants Reactant Preparation Benzaldehyde Benzaldehyde Mix Mix Reactants in Beaker Benzaldehyde->Mix SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Mix NaOH NaOH NaOH->Mix Microwave Microwave Irradiation (600W) Mix->Microwave Cool Cool to Room Temp Microwave->Cool Acidify Acidify with dil. HCl Cool->Acidify Filter Filter and Wash Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure alpha-Methyl Cinnamic Acid Recrystallize->Product

Synthesis Workflow of this compound.
Purification by Recrystallization

This protocol details the purification of crude this compound using a mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While stirring, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the crystals, for example, in a desiccator or a low-temperature oven.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization may be required for specific instrumentation and sample matrices.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 60:40 v/v).[7] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 20 µL[7]

    • Column Temperature: 30°C[7]

    • Detection Wavelength: 272 nm[7]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Acetonitrile/Acidified Water) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standards Prepare Standard Solutions Inject Inject Standards & Sample Standards->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Detect UV Detection at 272 nm Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Workflow for HPLC Analysis.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with antimicrobial and antifungal properties being the most prominently studied.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant antifungal activity, particularly against fungi with compromised cell wall integrity.[2] The proposed mechanism of action involves the disruption of the fungal cell wall.[2] Studies on derivatives such as 4-chloro-α-methylcinnamic acid have indicated that these compounds can overcome the tolerance of certain fungal strains to conventional antifungal agents.[8]

The antimicrobial action of cinnamic acid derivatives is often attributed to the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[9]

Signaling Pathway Involvement

The antifungal activity of this compound derivatives is linked to the disruption of the cell wall integrity pathway, which is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8] Specifically, these compounds have shown high efficacy against mutants with defects in this pathway, suggesting an inhibitory effect on key components of the cascade.[2] The 4-chloro-α-methylcinnamic acid derivative has also been suggested to act as a redox cycler, disrupting the cellular redox homeostasis and targeting the fungal antioxidant system, which is also linked to the MAPK pathway.[8]

While direct evidence for this compound's effect on specific signaling pathways in mammalian cells is limited, the related compound, trans-cinnamic acid, has been shown to induce fibroblast migration through the Protein Kinase A (PKA) and p38-MAPK signaling pathways.[10]

Fungal_Cell_Wall_Pathway cluster_stress Cell Wall Stress cluster_mapk MAPK Cascade cluster_response Cellular Response Stress Cell Wall Stress MAPKKK MAPK Kinase Kinase (e.g., Bck1) Stress->MAPKKK MAPKK MAPK Kinase (e.g., Mkk1/2) MAPKKK->MAPKK MAPK MAPK (e.g., Slt2) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription CellWallSynth Cell Wall Synthesis & Repair Transcription->CellWallSynth AMCA alpha-Methyl Cinnamic Acid Derivatives AMCA->MAPK Inhibition

Proposed Interference of this compound Derivatives with the Fungal Cell Wall Integrity MAPK Pathway.

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its biological activities, particularly its antifungal and antimicrobial effects, make it a molecule of significant interest for further research and development. The elucidation of its precise mechanisms of action, especially its interaction with cellular signaling pathways, will be crucial for harnessing its full therapeutic and industrial potential. This technical guide provides a foundational resource for professionals engaged in the study and application of this promising compound.

References

alpha-Methyl cinnamic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α-Methylcinnamic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic compounds is paramount. This guide provides a detailed overview of α-methylcinnamic acid, covering its chemical structure, nomenclature, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

α-Methylcinnamic acid is a carboxylic acid derivative characterized by a phenyl group and a methyl group attached to a propenoic acid backbone.[1] The presence of the double bond gives rise to (E) and (Z) isomers, though the (E) isomer is more common.

The standard IUPAC name for this compound is (E)-2-methyl-3-phenylprop-2-enoic acid .[1][2] It is also commonly referred to as α-methylcinnamic acid.[3]

Below is a diagram illustrating the chemical structure of α-methylcinnamic acid.

Figure 1: Chemical structure of α-methylcinnamic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of α-methylcinnamic acid is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValue
Molecular Formula C₁₀H₁₀O₂[2][3][4]
Molecular Weight 162.19 g/mol
CAS Number 1199-77-5[1][2][4]
Appearance White to off-white crystalline solid[3]
Melting Point 79-81 °C[5]
Boiling Point 288.3 °C at 760 mmHg[3]
Density 1.147 g/cm³[3]
LogP 2.17450[3]

Experimental Protocol: Synthesis of α-Methylcinnamic Acid

The following protocol details a common method for the synthesis of α-methylcinnamic acid via a condensation reaction.

Materials:

Procedure:

  • To a reaction vial, add potassium carbonate (224 mmol, 1.2 eq.).

  • Slowly add propionic anhydride (300 mmol, 1.6 eq.) to the reaction vial at 0 °C.

  • After stirring for 5 minutes, add benzaldehyde (186 mmol, 1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Upon completion, cool the mixture to room temperature using an ice bath.

  • Add water and solid sodium carbonate (30 g) to the reaction mixture.

  • Collect the resulting yellow precipitate by filtration.

  • Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid.[5]

The logical workflow for this synthesis is depicted in the diagram below.

synthesis_workflow start Start reactants Combine Potassium Carbonate and Propionic Anhydride at 0°C start->reactants add_benzaldehyde Add Benzaldehyde Dropwise reactants->add_benzaldehyde reflux Reflux for 12 Hours add_benzaldehyde->reflux cool Cool to Room Temperature reflux->cool quench Add Water and Solid Na2CO3 cool->quench filter Filter to Collect Precipitate quench->filter acidify Acidify Filtrate with HCl to pH 6.0 filter->acidify product Precipitate α-Methylcinnamic Acid acidify->product end End product->end

Figure 2: Workflow for the synthesis of α-methylcinnamic acid.

References

Unveiling the Synthesis of α-Methylcinnamic Acid: A Journey Through Time and Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its structure, featuring a methyl group at the alpha position of the cinnamic acid backbone, imparts unique chemical properties that make it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.[2] This in-depth technical guide explores the discovery and history of α-methylcinnamic acid synthesis, providing a comprehensive overview of key methodologies, detailed experimental protocols, and comparative quantitative data.

Historical Perspective: The Dawn of Cinnamic Acid Derivatives

The story of α-methylcinnamic acid is intrinsically linked to the broader history of cinnamic acid and its derivatives. The pioneering work of English chemist Sir William Henry Perkin in the 19th century laid the foundation for the synthesis of α,β-unsaturated aromatic acids. In 1868, Perkin developed the reaction that now bears his name, the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[3][4] This reaction was initially used to synthesize coumarin (B35378) and later, in 1875, was applied to the synthesis of cinnamic acid itself from benzaldehyde (B42025) and acetic anhydride.[4]

While the exact date of the first synthesis of α-methylcinnamic acid is not definitively documented in readily available literature, early 20th-century publications detail its preparation. A notable early method, described in a 1915 German paper, outlines the synthesis via a Claisen-type condensation of benzaldehyde with methyl propionate (B1217596) using sodium metal as a base.[5] This historical context highlights a long-standing interest in modifying the cinnamic acid scaffold to explore new chemical space and potential applications.

Key Synthetic Methodologies

The synthesis of α-methylcinnamic acid can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, stereoselectivity, available starting materials, and scalability. The following sections detail the most prominent synthetic routes.

The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives.[3] For α-methylcinnamic acid, this involves the condensation of benzaldehyde with propionic anhydride in the presence of a weak base, such as sodium or potassium propionate.[6][7] The reaction typically requires high temperatures and extended reaction times.[8]

Reaction Scheme:

Benzaldehyde + Propionic Anhydride --(Base, Heat)--> α-Methylcinnamic Acid + Propionic Acid

Perkin Reaction: Conditions and Yields

Benzaldehyde DerivativeAcid AnhydrideBaseTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePropionic AnhydridePotassium CarbonateReflux12-[7]
4-MethylbenzaldehydeAcetic AnhydrideSodium Acetate160-1803-5~70[9]
3-MethylbenzaldehydeAcetic AnhydrideSodium Acetate1808-10-[10]
The Wittig Reaction

The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). To synthesize α-methylcinnamic acid, benzaldehyde is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester. This method is known for its high degree of control over the location of the double bond.

Reaction Scheme:

Benzaldehyde + Phosphorus Ylide --> α-Methylcinnamate Ester --(Hydrolysis)--> α-Methylcinnamic Acid

Wittig Reaction: Conditions and Yields

AldehydeYlideSolventBaseTemperatureTimeYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneAqueous NaOH (10 w%)NaOH---[11]
BenzaldehydeMethyl (triphenylphosphoranylidene)acetateSaturated NaHCO3 (aq)NaHCO3Room Temp1 h-
The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] For the synthesis of α-methylcinnamic acid derivatives, an aryl halide (e.g., iodobenzene) is coupled with an acrylic acid derivative in the presence of a palladium catalyst and a base.[13] This method offers a high degree of functional group tolerance.

Reaction Scheme:

Aryl Halide + Acrylic Acid Derivative --(Pd Catalyst, Base)--> Cinnamic Acid Derivative

Heck Reaction: Conditions and Yields

Aryl HalideAlkeneCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneAcrylic AcidPd(OAc)2 / PPh3TriethylamineDMF80-1004-8-[13]
The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[11][14] Subsequent dehydration of the β-hydroxy ester yields the α,β-unsaturated ester, which can then be hydrolyzed to α-methylcinnamic acid. The use of zinc allows for the formation of an organozinc reagent that is less reactive than Grignard reagents, preventing self-condensation of the ester.[15]

Reaction Scheme:

α-Halo Ester + Benzaldehyde --(1. Zn, 2. H3O+)--> β-Hydroxy Ester --(Dehydration)--> α-Methylcinnamate Ester --(Hydrolysis)--> α-Methylcinnamic Acid

Reformatsky Reaction: Conditions and Yields

Aldehyde/Ketoneα-Halo EsterSolventTemperature (°C)Time (min)Yield (%)Reference
KetoneEthyl bromoacetateToluene903086[15]

Experimental Protocols

General Experimental Workflow

The synthesis and purification of α-methylcinnamic acid, regardless of the specific method, generally follow a consistent workflow. This involves the initial reaction, followed by workup to isolate the crude product, and finally purification to obtain the desired compound in high purity.

Detailed Protocol: Perkin-Type Synthesis (adapted from ChemicalBook)[7]

Materials:

  • Benzaldehyde (186 mmol, 1.0 eq.)

  • Propionic anhydride (300 mmol, 1.6 eq.)

  • Potassium carbonate (224 mmol, 1.2 eq.)

  • Water

  • Solid Sodium Carbonate (Na2CO3)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a reaction vial containing potassium carbonate, slowly add propionic anhydride at 0 °C.

  • After stirring for 5 minutes, add benzaldehyde dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Upon completion, cool the mixture to room temperature using an ice bath.

  • Add water and solid sodium carbonate (30 g) to the reaction mixture.

  • Collect the resulting yellow precipitate by filtration.

  • Acidify the filtrate to pH 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid.

Detailed Protocol: Microwave-Assisted Knoevenagel-Doebner Condensation[17]

Materials:

  • Aromatic aldehyde (5 mmol)

  • Succinic anhydride (5 mmol)

  • Sodium hydroxide (B78521) (2.5 mmol)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Place a mixture of the aromatic aldehyde, succinic anhydride, and sodium hydroxide in a 50-mL borosilicate beaker.

  • Irradiate the mixture in a microwave oven (power and time may need optimization depending on the substrate).

  • After cooling, acidify the reaction mass with dilute HCl. The product will precipitate out.

  • Isolate the product by filtration and wash with water.

  • Further purify the product by recrystallization from ethanol.

Data Presentation: Physicochemical and Spectroscopic Properties

Physicochemical Properties of α-Methylcinnamic Acid

PropertyValueReference
Molecular FormulaC10H10O2[1]
Molecular Weight162.18 g/mol [16]
Melting Point79-81 °C[1]
Boiling Point288.3 °C at 760 mmHg[1]
AppearanceWhite to off-white crystalline solid[1]

Spectroscopic Data for α-Methylcinnamic Acid

TechniqueKey SignalsReference
1H NMR (CDCl3)δ (ppm): 12.30 (s, 1H, COOH), 7.84 (s, 1H, =CH), 7.57-7.23 (m, 5H, Ar-H), 2.14 (s, 3H, CH3)[17]
13C NMR (CDCl3)δ (ppm): 172.5, 140.7, 134.3, 129.7, 128.8, 128.4, 128.2, 14.2[18]
IR (KBr disc)ν (cm-1): ~3000 (O-H), ~1680 (C=O), ~1625 (C=C)[1][19]

Conclusion

The synthesis of α-methylcinnamic acid has evolved from early 20th-century condensation reactions to a variety of modern, efficient methodologies. The Perkin, Wittig, Heck, and Reformatsky reactions, along with modifications like microwave-assisted synthesis, provide a robust toolbox for chemists to access this valuable compound. The choice of synthetic route will continue to be guided by the specific requirements of the target application, with an increasing emphasis on green chemistry principles such as atom economy, reduced reaction times, and the use of less hazardous reagents. This guide provides a solid foundation for researchers and professionals in the field to understand the historical context, compare synthetic strategies, and implement practical laboratory procedures for the preparation of α-methylcinnamic acid and its derivatives.

References

An In-depth Technical Guide to the Natural Occurrence and Analogues of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-methyl cinnamic acid, focusing on its limited natural occurrence and the broader significance of its naturally occurring and synthetic analogues. The document details the biological activities, mechanisms of action, and relevant experimental protocols for these compounds, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Natural Occurrence of this compound and Its Analogues

Direct evidence for the widespread natural occurrence of this compound (2-methyl-3-phenylpropenoic acid) in plants and fungi is scarce in current scientific literature. However, key analogues have been identified in specific natural sources, highlighting the existence of biosynthetic pathways capable of producing such structures.

Saturated Analogue in Aloe Species

A saturated analogue, 2-methyl-3-phenylpropanoic acid (also known as alpha-methylhydrocinnamic acid), has been reported to occur in the plant Aloe africana. While not the unsaturated this compound, its presence suggests that the fundamental carbon skeleton is produced in this plant genus.

Dihydroxylated Analogue in Streptomyces

The antibiotic hygromycin A , produced by the bacterium Streptomyces hygroscopicus, contains a 3,4-dihydroxy-α-methylcinnamic acid moiety. This discovery is significant as it confirms the microbial biosynthesis of a direct, albeit more complex, analogue of this compound.

Biosynthesis of this compound Analogues

The biosynthesis of the 3,4-dihydroxy-α-methylcinnamic acid portion of hygromycin A is of particular interest. Isotope labeling studies have shown that its formation involves a polyketide synthase (PKS)-type decarboxylative condensation.[1] This pathway suggests a mechanism distinct from the canonical shikimate pathway that typically leads to cinnamic acid and its derivatives.

Below is a conceptual diagram illustrating the proposed biosynthetic origin of the 3,4-dihydroxy-α-methylcinnamic acid moiety in hygromycin A.

biosynthesis_hygromycin_A_moiety 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid PKS_machinery Polyketide Synthase-like Machinery 4-hydroxybenzoic_acid->PKS_machinery propionate (B1217596) Propionate propionate->PKS_machinery condensation Decarboxylative Condensation PKS_machinery->condensation dihydroxylated_moiety 3,4-Dihydroxy-α- methylcinnamic acid moiety condensation->dihydroxylated_moiety hygromycin_A Hygromycin A dihydroxylated_moiety->hygromycin_A

Biosynthesis of the dihydroxy-α-methylcinnamic acid moiety.

Biologically Active Analogues of this compound

A wide range of synthetic analogues of this compound have been developed and investigated for their biological activities. These compounds have shown promise, particularly as antifungal agents.

Quantitative Data on Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various cinnamic acid derivatives, including alpha-methylated analogues, against different fungal species.

CompoundFungal SpeciesMIC (µM)Reference
4-Chloro-α-methylcinnamic acidSaccharomyces cerevisiae (cell wall mutants)-[2]
4-Methylcinnamic acidSaccharomyces cerevisiae (cell wall mutants)-[2]
Cinnamic acidAspergillus niger844[3]
4-Methoxycinnamic acidCandida albicans-[2]

Note: Specific MIC values for the alpha-methylated analogues against wild-type strains were not detailed in the provided search results, but their high activity against cell wall integrity mutants was highlighted.[2]

Mechanism of Antifungal Action

Synthetic analogues of this compound exert their antifungal effects through multiple mechanisms, primarily by disrupting the fungal cell wall integrity.

Several analogues, such as 4-chloro-α-methylcinnamic acid, have been shown to interfere with the Cell Wall Integrity (CWI) pathway, a crucial MAP kinase signaling cascade in fungi.[4] This pathway is essential for maintaining cell wall structure and function, especially in response to stress.

The diagram below illustrates the fungal CWI pathway and the inhibitory action of this compound analogues.

fungal_cwi_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cell_wall_stress Cell Wall Stress sensors Surface Sensors cell_wall_stress->sensors Rho1 Rho1-GTP sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 transcription_factors Transcription Factors (e.g., Rlm1) Slt2->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes transcription_factors->cell_wall_synthesis inhibitor α-Methyl Cinnamic Acid Analogues inhibitor->Bck1 Inhibition

Fungal Cell Wall Integrity (MAPK) Pathway Inhibition.

Cinnamic acid and its derivatives have also been identified as inhibitors of the CYP53 family of cytochrome P450 enzymes in fungi.[5] These enzymes are involved in the detoxification of benzoic acid, and their inhibition leads to the accumulation of toxic metabolites, contributing to the antifungal effect.[5]

Experimental Protocols

This section provides representative methodologies for the synthesis of this compound and the extraction of its naturally occurring analogues from plant material.

Synthesis of this compound via Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. The following is a general protocol for the synthesis of a substituted this compound.

Materials:

  • Substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde)

  • Propionic anhydride (B1165640)

  • Potassium propionate

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Combine the substituted benzaldehyde (1 eq), propionic anhydride (1.3 eq), and potassium propionate (0.9 eq) in a round-bottom flask.[6]

  • Heat the mixture with stirring at 135°C for 30 hours.[6]

  • After cooling, slowly add the reaction mixture to a large volume of water.

  • Boil the aqueous mixture to hydrolyze any remaining propionic anhydride.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound derivative.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified acid.

The following diagram outlines the general workflow for this synthesis.

synthesis_workflow start Start reactants Combine Benzaldehyde, Propionic Anhydride, & Potassium Propionate start->reactants heating Heat at 135°C for 30h reactants->heating hydrolysis Add to Water & Boil heating->hydrolysis filtration1 Hot Filtration hydrolysis->filtration1 acidification Acidify with HCl filtration1->acidification filtration2 Vacuum Filtration acidification->filtration2 recrystallization Recrystallize from Ethanol/Water filtration2->recrystallization product Pure α-Methyl Cinnamic Acid Derivative recrystallization->product

References

Spectroscopic Analysis of α-Methylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for alpha-methylcinnamic acid (CAS No: 1199-77-5), a compound utilized in the pharmaceutical and fine chemical industries.[1] The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for α-methylcinnamic acid in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[2] Data is typically acquired in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3][4]

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)Multiplicity / Coupling Constant (J)Assignment
12.30SingletCarboxylic Acid Proton (COOH)
7.84Doublet, J = -1.5 HzVinylic Proton (C=CH)
7.57 - 7.23MultipletAromatic Protons (C₆H₅)
2.15Doublet, J = -1.5 HzMethyl Protons (CH₃)
Solvent: CDCl₃, Frequency: 90 MHz[4]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
167.60Carboxylic Carbon (C=O)
144.04Aromatic Carbon (Quaternary)
138.15Vinylic Carbon (-C=)
134.17Aromatic Carbon
130.92Aromatic Carbon
128.77Aromatic Carbon
128.64Vinylic Carbon (=CH-)
125.41Aromatic Carbon
119.02Aromatic Carbon
20.83Methyl Carbon (CH₃)
Solvent: DMSO-d₆, Frequency: 75 MHz[5]

Note: Carbon NMR data can vary slightly based on the solvent used. Data in CDCl₃ is also available.[1][3]

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6][7] Key vibrational frequencies for α-methylcinnamic acid are summarized below.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2500–3300O–H stretch (broad, due to H-bonding)Carboxylic Acid
~3030C–H stretchAromatic
~1680–1700C=O stretchCarboxylic Acid
~1620-1630C=C stretch (conjugated)Alkene
~1500 & ~1580C=C stretchAromatic Ring
Note: These are characteristic ranges. Specific peak values can be found in various spectral databases. Data is often obtained from a KBr disc or Nujol mull.[1][8]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[9] For α-methylcinnamic acid (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol .[10][11]

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment (Proposed Fragment)
162100.0Molecular Ion [M]⁺
16134.5[M-H]⁺
11759.6[M-COOH]⁺
11679.0[M-HCOOH]⁺
11563.7[C₉H₇]⁺
9131.2[C₇H₇]⁺ (Tropylium ion)
Source Temperature: 140 °C, Sample Temperature: 110 °C, 75 eV[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of spectroscopic analyses. The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like α-methylcinnamic acid.

  • Sample Preparation : Dissolve 5-10 mg of purified α-methylcinnamic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.[12]

  • Transfer : Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

  • Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition and processing are generally used, but may be optimized as needed.[2]

  • Sample Preparation : Dissolve a small amount (approx. 50 mg) of α-methylcinnamic acid in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[13]

  • Film Deposition : Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[13]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the film is too thin (weak signal), add another drop. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[13]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

  • Sample Introduction : Introduce a small quantity of the solid α-methylcinnamic acid sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated in a vacuum to induce vaporization.[14]

  • Ionization : In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion.[15]

  • Acceleration : Accelerate the newly formed ions through a potential difference into the mass analyzer.[14]

  • Mass Analysis : The ions are deflected by a magnetic field within the mass analyzer. The degree of deflection is dependent on their mass-to-charge ratio (m/z).[15]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of α-Methylcinnamic Acid cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample Purified Solid Sample (α-Methylcinnamic Acid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Vaporize Sample in Vacuum Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Interpretation Combine Spectroscopic Data for Structure Elucidation NMR_Data->Interpretation IR_Acq FT-IR Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Ionization & Mass Analysis (EI-MS) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z Ratios) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Biological Activity Screening of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl cinnamic acid, a derivative of the naturally occurring cinnamic acid, has emerged as a compound of significant interest in pharmacological research. Its structural modifications offer a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development endeavors.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound and related compounds against various microorganisms.

CompoundTest OrganismMICMBCReference
This compound Staphylococcus aureus1-5 mg/mLNot Reported[1]
Cinnamic AcidBacillus subtilis0.5 mg/mL>1 mg/mL[2]
Cinnamic AcidStaphylococcus aureus0.5 mg/mL>1 mg/mL[2]
Cinnamic AcidEscherichia coli1 mg/mL>2 mg/mL[2]
Cinnamic AcidPseudomonas aeruginosa1 mg/mL>2 mg/mL[2]
1-CinnamoylpyrrolidineE. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA0.5 mg/mL0.5 mg/mL[2]
Methyl CinnamateBacillus subtilis2 mg/mL>4 mg/mL[2]
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 25923)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add a specific volume of the stock solution to the first well of each row to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • MBC Determination:

    • From the wells showing no visible growth, plate 10 µL of the suspension onto a suitable agar medium.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Data
CompoundCell LineAssayTargetIC₅₀ / InhibitionReference
Cinnamic Acid DerivativesRAW 264.7Nitric Oxide (NO) ProductioniNOSVaries by derivative[3][4]
Cinnamic Acid DerivativesRAW 264.7Cytokine SecretionTNF-α, IL-1β, IL-6Varies by derivative[3][4]
Cinnamic AcidRAW 264.7mRNA ExpressionCox2, Nos2, TnfaNo significant effect[5]
Methyl CinnamateRAW 264.7mRNA ExpressionCox2, Nos2, TnfaInhibition at 1-10 mM[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of investigation, with studies suggesting mechanisms involving the induction of apoptosis and inhibition of matrix metalloproteinases.

Quantitative Anticancer Data
CompoundCancer Cell LineAssayIC₅₀Reference
Cinnamic Acid Derivative (Compound 5)A-549 (Lung Cancer)Cytotoxicity10.36 µM[6]
Cinnamic AcidSolid Ehrlich Carcinoma (in mice)Tumor Growth InhibitionSignificant[7]
Berberine and Cinnamic Acid CombinationSolid Ehrlich Carcinoma (in mice)Apoptosis InductionIncreased Bax/Bcl-2 ratio and caspase-3[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., A-549 human lung carcinoma)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Plate the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

The biological activities of this compound are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways and the overall experimental workflow is crucial for a comprehensive evaluation.

Visualizations

experimental_workflow cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism of Action Primary Screening Primary Screening Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays MIC/MBC Anti-inflammatory Assays Anti-inflammatory Assays Primary Screening->Anti-inflammatory Assays NO, Cytokines Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays MTT Assay Data Analysis Data Analysis Antimicrobial Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Anticancer Assays->Data Analysis Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis->Signaling Pathway Analysis Identify Targets Compound Library (this compound) Compound Library (this compound) Compound Library (this compound)->Primary Screening

Caption: General experimental workflow for screening the biological activity of this compound.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation IkB-NF-kB->NF-kB IkB degradation This compound This compound This compound->IKK inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38) MAPK (p38) MAPKK->MAPK (p38) phosphorylates Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors activates This compound This compound This compound->MAPK (p38) may inhibit Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammation/Apoptosis Inflammation/Apoptosis Gene Expression->Inflammation/Apoptosis

Caption: Overview of the MAPK signaling cascade and a potential point of modulation by this compound.

Conclusion

This compound presents a versatile chemical scaffold with demonstrated biological activities that warrant further investigation for therapeutic applications. This technical guide provides a foundational framework for the systematic screening of its antimicrobial, anti-inflammatory, and anticancer properties. The detailed protocols and compiled data serve as a valuable resource for researchers to design and execute robust preclinical studies, ultimately contributing to the potential translation of this promising compound into novel therapeutic interventions.

References

Navigating the Solubility Landscape of alpha-Methylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of alpha-methylcinnamic acid in various solvents. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is critical for process development, formulation, and purification. This document compiles available quantitative and qualitative solubility data, details the experimental protocols for its determination, and presents a visual workflow for such experimental procedures.

Core Data Presentation: Solubility of alpha-Methylcinnamic Acid

Quantitative solubility data for alpha-methylcinnamic acid in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data on its aqueous solubility and qualitative information in other solvents have been reported.

SolventTemperature (°C)SolubilityData TypeSource
Water253.5 g/LExperimental[1]
Water250.9997 g/LEstimated[2]
WaterNot Specified0.15 g/LCalculated (LogS = -3.03)[3]
Methanol (B129727)Not SpecifiedSolubleQualitative[1]
Organic SolventsNot SpecifiedSolubleQualitative[4]

Note on Data Variability: The reported aqueous solubility values show some variation, which may be attributed to different experimental methodologies or the use of estimation algorithms. The experimental value of 3.5 g/L is noted, alongside other estimated and calculated values for a comprehensive perspective.

Expected Solubility Profile

Alpha-methylcinnamic acid (C₁₀H₁₀O₂) is a derivative of cinnamic acid, featuring a methyl group on the alpha carbon of the propenoic acid chain. Its chemical structure, comprising a nonpolar phenyl group and a polar carboxylic acid group, dictates its solubility behavior.

  • Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents like methanol and ethanol. Therefore, alpha-methylcinnamic acid is expected to exhibit good solubility in these solvents. The qualitative report of it being "soluble in Methanol" supports this.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid's hydroxyl group. Good solubility is generally expected, similar to that of cinnamic acid.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar phenyl ring allows for some interaction with nonpolar solvents. However, the polar carboxylic acid group will limit its solubility in highly nonpolar solvents.

  • Aqueous Solubility: As a carboxylic acid, its aqueous solubility is pH-dependent. In acidic solutions (pH < pKa), the less soluble protonated form predominates. As the pH increases above its pKa, the carboxylate anion is formed, which is significantly more soluble in water.

For comparison, the parent compound, cinnamic acid, is slightly soluble in water and freely soluble in many organic solvents.[5] The addition of the methyl group in alpha-methylcinnamic acid is expected to slightly increase its lipophilicity, potentially leading to a minor decrease in aqueous solubility and a slight increase in solubility in nonpolar organic solvents compared to cinnamic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like alpha-methylcinnamic acid in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation: An excess amount of solid alpha-methylcinnamic acid is added to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

  • Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (typically 0.45 µm or smaller) to remove any undissolved solid particles. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

  • Quantification: The concentration of alpha-methylcinnamic acid in the filtered, saturated solution is determined using a suitable analytical technique, such as gravimetry or UV/Vis spectrophotometry.

Gravimetric Analysis

This method is straightforward for determining the concentration of a non-volatile solute.

Methodology:

  • Sample Preparation: A precisely measured volume or mass of the filtered, saturated solution (obtained from the isothermal shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish).

  • Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Drying and Weighing: The container with the dried solute is cooled in a desiccator to prevent moisture absorption and then weighed accurately.

  • Calculation: The mass of the dissolved alpha-methylcinnamic acid is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g of solvent or g/L).

UV/Vis Spectrophotometry

This technique is suitable for quantifying compounds that absorb ultraviolet or visible light, such as alpha-methylcinnamic acid, which has a chromophore in its structure.

Methodology:

  • Preparation of Calibration Curve: A series of standard solutions of alpha-methylcinnamic acid with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The filtered, saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

  • Concentration Determination: The concentration of alpha-methylcinnamic acid in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric or spectrophotometric analysis.

experimental_workflow start Start step1 Add excess alpha-Methylcinnamic Acid to a known amount of solvent start->step1 step2 Seal vessel and equilibrate at constant temperature with agitation (e.g., 24-72 hours) step1->step2 step3 Stop agitation and allow solid to settle step2->step3 step4 Withdraw supernatant using a syringe with a filter at the equilibration temperature step3->step4 quant_choice Quantification Method step4->quant_choice gravimetry Gravimetric Analysis quant_choice->gravimetry Gravimetry spectrophotometry UV/Vis Spectrophotometry quant_choice->spectrophotometry Spectrophotometry grav_step1 Weigh a precise amount of the saturated solution gravimetry->grav_step1 spec_step1 Prepare a calibration curve spectrophotometry->spec_step1 grav_step2 Evaporate the solvent grav_step1->grav_step2 grav_step3 Weigh the dried solute grav_step2->grav_step3 calculate Calculate Solubility grav_step3->calculate spec_step2 Dilute the saturated solution spec_step1->spec_step2 spec_step3 Measure absorbance spec_step2->spec_step3 spec_step3->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Crystal Structure and Polymorphism of alpha-Methyl Cinnamic Acid

Executive Summary

This technical guide aims to provide a thorough understanding of the crystal structure and polymorphic behavior of this compound (α-MCA), a compound of interest in pharmaceutical and materials science. This document compiles available data on its synthesis, physicochemical properties, and analytical characterization. However, a comprehensive search of scientific literature and crystallographic databases reveals a significant gap in the publicly available information regarding the specific crystal structures and polymorphism of this compound. While extensive research exists for the parent compound, cinnamic acid, and its various derivatives, detailed crystallographic data such as unit cell dimensions and space groups for distinct polymorphs of α-MCA have not been reported.

This guide will, therefore, focus on the known properties of this compound, outline the standard experimental protocols used for the characterization of crystalline forms, and provide a framework for future research in this area.

Introduction to this compound

This compound (systematic name: (E)-2-methyl-3-phenylpropenoic acid) is a derivative of cinnamic acid with a methyl group at the alpha position.[1] Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Diagram of the this compound molecule.

The presence of the methyl group can significantly influence the molecule's packing in the solid state, potentially leading to different crystalline forms, or polymorphs. Polymorphism is a critical consideration in drug development as different polymorphs can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₀H₁₀O₂[1][2][3]
Molecular Weight162.19 g/mol [1][2][3]
Melting Point79-81 °C
Boiling Point288 °C[4]
AppearanceWhite to off-white crystalline solid[5]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the condensation of benzaldehyde (B42025) with propanoic anhydride (B1165640).

Experimental Protocol: Synthesis via Perkin-like Reaction

  • Materials: Benzaldehyde, propanoic anhydride, triethylamine (B128534), hydrochloric acid, ethanol (B145695).

  • Procedure:

    • A mixture of benzaldehyde (1 equivalent) and propanoic anhydride (1.5 equivalents) is heated in the presence of triethylamine (1.5 equivalents) at reflux for several hours.

    • The reaction mixture is cooled and then poured into water.

    • The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

    • The crude product is filtered, washed with cold water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Polymorphism: The Unexplored Territory

As of this writing, there are no published studies that definitively characterize the polymorphic forms of this compound. The Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, does not contain any entries for this compound.[6] This represents a significant knowledge gap, as understanding and controlling polymorphism is crucial for the development of solid dosage forms.

The study of polymorphism in the parent compound, cinnamic acid, has revealed the existence of at least three polymorphs (α, β, and γ), each with distinct crystal packing and photoreactive properties.[7] It is plausible that this compound also exhibits polymorphism, which could be influenced by factors such as:

  • Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can direct the formation of different crystal lattices.

  • Temperature and Cooling Rate: The kinetics of nucleation and crystal growth are highly dependent on temperature and the rate of cooling.

  • Presence of Impurities: Even small amounts of impurities can inhibit or promote the growth of specific polymorphs.

Recommended Experimental Workflow for Polymorph Screening

To investigate the potential polymorphism of this compound, a systematic polymorph screen is recommended. The following flowchart outlines a typical experimental workflow.

G cluster_screening Polymorph Screening Workflow cluster_characterization Characterization Techniques start Synthesized and Purified This compound crystallization Crystallization under Various Conditions (Solvent, Temperature, etc.) start->crystallization isolation Isolation and Drying of Solid Forms crystallization->isolation characterization Characterization of Solid Forms isolation->characterization xrd Powder X-Ray Diffraction (PXRD) - Identify different crystal lattices characterization->xrd dsc Differential Scanning Calorimetry (DSC) - Determine melting points and phase transitions characterization->dsc ftir FTIR/Raman Spectroscopy - Probe molecular vibrations and hydrogen bonding characterization->ftir sem Scanning Electron Microscopy (SEM) - Observe crystal morphology characterization->sem

Caption: Experimental workflow for polymorph screening.

Detailed Methodologies for Key Experiments:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To identify and distinguish different crystalline phases based on their unique diffraction patterns.

    • Protocol: A small amount of the crystalline powder is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Each polymorph will produce a characteristic diffractogram.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure the heat flow to or from a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and solid-solid phase transitions.

    • Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is recorded. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks in the DSC thermogram.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

    • Purpose: To identify functional groups and study intermolecular interactions, such as hydrogen bonding, which differ between polymorphs.

    • Protocol (FTIR-ATR): A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal. The infrared spectrum is then collected.

    • Protocol (Raman): The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

Future Outlook and Research Directions

The absence of crystallographic data for this compound presents a clear opportunity for further research. A systematic polymorph screen, as outlined above, would be the first step in filling this knowledge gap. Subsequent single-crystal X-ray diffraction studies on any identified polymorphs would provide definitive structural information.

Understanding the crystal engineering of this compound could have significant implications. For pharmaceutical applications, identifying a stable polymorph with optimal solubility and bioavailability is paramount. In materials science, the control of crystal packing could be used to tune the optical and mechanical properties of the material.

Conclusion

While a comprehensive, data-rich guide on the crystal structure and polymorphism of this compound is not yet possible due to the lack of published crystallographic data, this document provides a foundational understanding of the compound. The outlined experimental protocols and research directions offer a roadmap for future investigations that will be crucial for unlocking the full potential of this compound in various scientific and industrial applications. It is recommended that researchers in the field undertake systematic studies to characterize the solid-state forms of this compound.

References

Methodological & Application

Application Notes: Synthesis of α-Methyl Cinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Perkin reaction, first described by William Henry Perkin in 1868, is a robust organic synthesis method for producing α,β-unsaturated aromatic acids.[1] The reaction facilitates the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1] This application note provides a detailed protocol for the synthesis of α-methyl cinnamic acid, a valuable chemical intermediate. The synthesis involves the reaction of benzaldehyde (B42025) with propanoic anhydride, using sodium propionate (B1217596) as the catalyst, to yield the target α-methyl derivative of cinnamic acid.

Data Presentation

The following table summarizes the key reactants, reaction conditions, and product information for the synthesis of α-methyl cinnamic acid.

ParameterValueReference
Reactants
BenzaldehydeMolar Ratio: 1.0General Protocol
Propanoic AnhydrideMolar Ratio: ~1.5General Protocol
Sodium Propionate (anhydrous)Molar Ratio: ~1.0General Protocol
Reaction Conditions
Temperature135-140 °C[2]
Reaction Time10-12 hoursEstimated
Product Information
Product Nameα-Methyl Cinnamic Acid
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
AppearanceWhite crystalline powder
Melting Point79-81 °C
Expected Yield~60-70%Estimated

Detailed Experimental Protocol

This protocol details the methodology for synthesizing α-methyl cinnamic acid using conventional heating.

Materials and Equipment:

  • Benzaldehyde (freshly distilled)

  • Propanoic Anhydride

  • Anhydrous Sodium Propionate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol (for recrystallization)

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers (500 mL, 1 L)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • Spectroscopic instruments (e.g., NMR, IR) for characterization

Procedure:

1. Reaction Setup:

  • Ensure all glassware is thoroughly dried to prevent the hydrolysis of the anhydride.

  • In a 250 mL three-neck round-bottom flask, combine freshly distilled benzaldehyde (e.g., 10.6 g, 0.1 mol), propanoic anhydride (e.g., 19.5 g, 0.15 mol), and anhydrous sodium propionate (e.g., 9.6 g, 0.1 mol).

  • Add a magnetic stir bar to the flask.

  • Fit the flask with a reflux condenser in the central neck and a thermometer in one of the side necks, ensuring the bulb is immersed in the reaction mixture. Place a stopper in the third neck.

2. Reaction Execution:

  • Place the apparatus in a heating mantle and begin stirring the mixture.

  • Heat the reaction mixture to a temperature of 135-140 °C.

  • Maintain this temperature with continuous stirring for 10-12 hours. The mixture will gradually darken.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool slightly (to below 100 °C) and pour the hot, viscous liquid into a 1 L beaker containing approximately 400 mL of water.

  • Boil the aqueous mixture for 15-20 minutes while stirring to hydrolyze any unreacted propanoic anhydride to propanoic acid.

  • Carefully add a saturated solution of sodium carbonate to the hot mixture until the solution is alkaline (pH > 8). This step neutralizes the carboxylic acids, converting α-methyl cinnamic acid and propanoic acid into their soluble sodium salts.

  • If unreacted benzaldehyde is present (often visible as an oily layer with a characteristic almond smell), it should be removed by steam distillation.

  • Filter the hot, basic solution through a fluted filter paper to remove any resinous byproducts.

4. Precipitation:

  • Cool the clear filtrate to room temperature and then place it in an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid to the cold filtrate until the solution is strongly acidic (pH ~2).

  • A white precipitate of crude α-methyl cinnamic acid will form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

5. Purification and Characterization:

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with several portions of cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallize the crude product from a minimal amount of hot ethanol-water mixture to obtain pure α-methyl cinnamic acid.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

  • Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of α-methyl cinnamic acid.

G Experimental Workflow for α-Methyl Cinnamic Acid Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - Benzaldehyde - Propanoic Anhydride - Sodium Propionate B Heat Mixture (135-140°C, 10-12h) A->B C Hydrolyze (Add Water, Boil) B->C D Neutralize (Add Na₂CO₃) C->D E Filter Hot (Remove Byproducts) D->E F Precipitate (Add HCl) E->F G Filter & Wash (Collect Crude Product) F->G H Recrystallize (Ethanol/Water) G->H I Dry & Characterize (MP, NMR, IR) H->I G Perkin Reaction Mechanism Pathway Reactants Benzaldehyde + Propanoic Anhydride AldolAdd Aldol Addition Intermediate Reactants->AldolAdd Base Sodium Propionate (Base) Enolate Propanoate Enolate (Carbanion) Base->Enolate Deprotonation Enolate->AldolAdd Nucleophilic Attack Rearrange Intramolecular Acyl Transfer AldolAdd->Rearrange MixedAnhydride Mixed Anhydride Intermediate Rearrange->MixedAnhydride Elimination Elimination of Propanoate MixedAnhydride->Elimination Hydrolysis Final Hydrolysis (H₂O) MixedAnhydride->Hydrolysis Product α-Methyl Cinnamic Acid Hydrolysis->Product

References

Application Notes and Protocols for the Synthesis of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl cinnamic acid and its derivatives are valuable compounds in medicinal chemistry and materials science, serving as precursors for various pharmacologically active molecules and functional polymers. The synthesis of these compounds can be efficiently achieved through several condensation reactions. This document provides detailed protocols for two effective methods: the Knoevenagel condensation and the Perkin reaction, tailored for the synthesis of this compound. These protocols are designed to offer researchers reproducible and scalable methods for obtaining this important synthetic intermediate.

Method 1: Knoevenagel Condensation using Microwave Irradiation

The Knoevenagel condensation provides a rapid and high-yield route to this compound derivatives through the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. In this protocol, succinic anhydride (B1165640) is used as the active methylene component, and the reaction is accelerated by microwave irradiation, offering a green and efficient synthetic approach.

Experimental Protocol

Materials:

  • Substituted Benzaldehyde (B42025) (e.g., Benzaldehyde)

  • Succinic Anhydride

  • Sodium Hydroxide (B78521) (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • 50 mL Borosil Beaker

  • Glass Rod

  • Microwave Oven (600 W)

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a 50 mL Borosil beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).[1]

  • Thoroughly mix the reaction mixture with a glass rod.

  • Place the beaker in a microwave oven and irradiate at 600 W. The reaction progress should be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), allow the reaction mass to cool to room temperature.

  • Acidify the mixture with dilute HCl, which will cause the product to precipitate.

  • Isolate the precipitated product by filtration and wash it with water.

  • For further purification, the crude product can be recrystallized from ethanol.[1]

Quantitative Data

The following table summarizes the yields of this compound derivatives obtained from various substituted benzaldehydes using the microwave-assisted Knoevenagel condensation.

Aldehyde (Substituent)ProductReaction Time (min)Yield (%)
HThis compound395
4-CH₃4-Methyl-alpha-methyl cinnamic acid492
4-OCH₃4-Methoxy-alpha-methyl cinnamic acid590
4-Cl4-Chloro-alpha-methyl cinnamic acid3.594
4-NO₂4-Nitro-alpha-methyl cinnamic acid685

Reaction conditions: 5 mmol of aldehyde, 5 mmol of succinic anhydride, 2.5 mmol of NaOH, microwave irradiation at 600 W.[1]

Method 2: Perkin Reaction under Conventional Heating

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. This protocol details the synthesis of this compound through the condensation of benzaldehyde with propionic anhydride, using a weak base as a catalyst. This method typically requires higher temperatures and longer reaction times compared to the microwave-assisted Knoevenagel condensation.

Experimental Protocol

Materials:

  • Benzaldehyde

  • Propionic Anhydride

  • Potassium Propionate (B1217596) (or Sodium Propionate)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add benzaldehyde (e.g., 0.1 mol), propionic anhydride (e.g., 0.15 mol), and anhydrous potassium propionate (e.g., 0.1 mol).

  • Heat the reaction mixture with stirring to approximately 135-140°C in an oil bath for 20-30 hours.[2]

  • After the reaction is complete, cool the mixture and carefully add it to a large volume of water.

  • Boil the aqueous mixture to hydrolyze the excess anhydride and dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Quantitative Data

The Perkin reaction conditions can be varied to optimize the yield of this compound. The following table provides representative data.

AldehydeBaseTemperature (°C)Time (h)Yield (%)
BenzaldehydePotassium Propionate135-14030~75
4-HydroxybenzaldehydePotassium Propionate13530Not specified

Note: The yield for the unsubstituted benzaldehyde is an estimation based on typical Perkin reaction efficiencies, while the conditions for the 4-hydroxy derivative are cited directly.[2]

Visualizing the Experimental Workflow

To aid in the understanding of the synthetic processes, the following diagrams illustrate the key steps in both the Knoevenagel condensation and the Perkin reaction for the synthesis of this compound.

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aromatic Aldehyde D Mix Reactants in Beaker A->D B Succinic Anhydride B->D C NaOH C->D E Microwave Irradiation (600W) D->E F Cooling E->F G Acidification (HCl) F->G H Precipitation G->H I Filtration & Washing H->I J Recrystallization (Ethanol) I->J K Pure alpha-Methyl Cinnamic Acid J->K

Caption: Experimental workflow for the Knoevenagel synthesis.

Perkin_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Benzaldehyde D Combine Reactants in Flask A->D B Propionic Anhydride B->D C Potassium Propionate C->D E Heating (135-140°C, 20-30h) D->E F Cooling E->F G Addition to Water F->G H Boiling & Filtration G->H I Acidification (HCl) H->I J Precipitation I->J K Filtration & Washing J->K L Recrystallization K->L M Pure alpha-Methyl Cinnamic Acid L->M

Caption: Experimental workflow for the Perkin reaction synthesis.

Signaling Pathway of the Knoevenagel Condensation

The mechanism of the Knoevenagel condensation involves a base-catalyzed reaction sequence. The following diagram outlines the principal steps of this pathway.

Knoevenagel_Mechanism cluster_initiation Initiation cluster_condensation Condensation cluster_elimination Elimination & Decarboxylation A Active Methylene (Succinic Anhydride) C Enolate Formation (Nucleophile) A->C B Base (OH⁻) B->A Deprotonation E Nucleophilic Attack C->E D Aromatic Aldehyde (Electrophile) D->E F Aldol Adduct E->F G Dehydration F->G -H₂O H Intermediate G->H I Decarboxylation H->I -CO₂ J alpha-Methyl Cinnamic Acid I->J

Caption: Mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for the Synthesis of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of alpha-methyl cinnamic acid, a valuable building block in medicinal chemistry and materials science. While the Claisen-Schmidt condensation is a well-known method for the formation of α,β-unsaturated carbonyl compounds, detailed and modern protocols for the direct synthesis of this compound via this route are not extensively reported in readily accessible literature.

Therefore, this document provides a comprehensive protocol for the more commonly documented and reliable Perkin reaction for the synthesis of this compound. Additionally, a theoretical Claisen-Schmidt condensation protocol and an alternative two-step synthesis involving the oxidation of α-methylcinnamaldehyde are presented as potential routes for investigation.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 79-81 °C
CAS Number 1199-77-5[1]
IUPAC Name 2-methyl-3-phenylprop-2-enoic acid[1]
¹H NMR Spectral data available in literature and databases.
¹³C NMR Spectral data available in literature and databases.
IR Spectrum Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and aromatic C-H bonds.
Mass Spectrum Molecular ion peak corresponding to the molecular weight.
Comparison of Synthesis Routes for Cinnamic Acid Derivatives
Synthesis RouteTypical ReactantsCatalyst/ReagentTypical Yield (%)Reaction TimeReaction Temperature (°C)Reference(s)
Perkin Reaction Aromatic aldehyde, Acid anhydrideAlkali salt of the acid4.98 - 721 - 8 hours70 - 180[2]
Claisen-Schmidt Condensation Aromatic aldehyde, Ester/KetoneStrong base (e.g., NaOMe)~78 (for esters)Several hours25 - 55[2]
Knoevenagel Condensation Aromatic aldehyde, Malonic acidWeak base (e.g., piperidine)73 - 90Minutes to hoursRoom Temp - 140[2]
Heck Reaction Aryl halide, AlkenePalladium catalystUp to 964 - 24 hours80 - 120[2]

Experimental Protocols

Primary Synthetic Route: Perkin Reaction

The Perkin reaction provides a reliable method for the synthesis of this compound from benzaldehyde (B42025) and propionic anhydride, using an alkali salt of propionic acid as the base catalyst.[3][4]

Materials:

  • Benzaldehyde

  • Propionic anhydride

  • Anhydrous sodium propionate (B1217596) (or potassium propionate)

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde, propionic anhydride, and anhydrous sodium propionate in a molar ratio of approximately 1:1.5:1.

  • Reaction: Heat the mixture in a heating mantle or oil bath to 160-180°C with continuous stirring. Maintain this temperature for 3-5 hours.[5]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly and then carefully pour the hot mixture into a beaker containing a significant volume of water.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted propionic anhydride.

    • Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus (B1172312) paper. This converts the this compound into its soluble sodium salt.

    • If unreacted benzaldehyde is present as an oily layer, it can be removed by steam distillation or separated using a separatory funnel.

    • Filter the hot solution to remove any resinous byproducts.

  • Precipitation:

    • Allow the filtrate to cool to room temperature.

    • Slowly add concentrated hydrochloric acid to the filtrate with constant stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

  • Characterization:

    • Dry the purified crystals.

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized this compound.

Alternative Route 1: Claisen-Schmidt Condensation (Theoretical Protocol)

Proposed Reactants:

  • Benzaldehyde

  • Methyl propionate (or another propionate ester)

  • Strong base (e.g., sodium methoxide, sodium hydride)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Hydrochloric acid (for work-up)

  • Alcoholic sodium hydroxide (B78521) (for saponification)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl propionate in an anhydrous solvent. Cool the solution in an ice bath. Slowly add a strong base (e.g., sodium methoxide) to generate the enolate.

  • Condensation: While maintaining the low temperature, slowly add benzaldehyde to the reaction mixture. Allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up of Ester: Quench the reaction by carefully adding a dilute acid solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl alpha-methylcinnamate.

  • Saponification: Dissolve the crude ester in an alcoholic solution of sodium hydroxide and reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation of Acid: After cooling, remove the alcohol under reduced pressure. Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the this compound.

  • Purification and Characterization: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent. Characterize the product as described in the Perkin reaction protocol.

Alternative Route 2: Two-Step Synthesis via Aldehyde Oxidation

This route involves the Claisen-Schmidt condensation to synthesize alpha-methylcinnamaldehyde (B80893), followed by its oxidation to this compound.

Step 1: Synthesis of alpha-Methylcinnamaldehyde (Claisen-Schmidt Condensation)

A detailed protocol for this step can be adapted from various literature sources. The general procedure involves the base-catalyzed condensation of benzaldehyde and propanal.

Step 2: Oxidation of alpha-Methylcinnamaldehyde to this compound

Various oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid.[6] A common and effective method is the Pinnick oxidation using sodium chlorite (B76162).

Materials for Oxidation:

  • alpha-Methylcinnamaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • 2-Methyl-2-butene (as a chlorine scavenger)

  • tert-Butanol

  • Water

  • Sodium sulfite (B76179) (for quenching)

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid

Procedure for Oxidation:

  • Reaction Setup: In a round-bottom flask, dissolve alpha-methylcinnamaldehyde in tert-butanol. Add 2-methyl-2-butene.

  • Oxidant Addition: In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water. Slowly add this solution to the stirred solution of the aldehyde over a period of time, maintaining the reaction temperature below a certain level (e.g., with an ice bath).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization.

Visualizations

Perkin_Reaction_Mechanism Perkin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Benzaldehyde Benzaldehyde AldolAdduct Aldol-type Adduct Benzaldehyde->AldolAdduct PropionicAnhydride Propionic Anhydride Enolate Anhydride Enolate PropionicAnhydride->Enolate Deprotonation by base SodiumPropionate Sodium Propionate (Base) Enolate->AldolAdduct Nucleophilic Attack UnsaturatedAnhydride Unsaturated Mixed Anhydride AldolAdduct->UnsaturatedAnhydride Dehydration Product This compound UnsaturatedAnhydride->Product Hydrolysis PropionicAcid Propionic Acid UnsaturatedAnhydride->PropionicAcid Hydrolysis

Caption: Mechanism of the Perkin reaction for the synthesis of this compound.

Claisen_Schmidt_Mechanism General Claisen-Schmidt Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aromatic Aldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Ester Propionate Ester Enolate Ester Enolate Ester->Enolate Deprotonation Base Strong Base (e.g., NaOMe) Base->Enolate Enolate->Alkoxide Nucleophilic Attack UnsaturatedEster alpha-Methylcinnamate Ester Alkoxide->UnsaturatedEster Elimination of -OR

Caption: General mechanism of the Claisen-Schmidt condensation.

Two_Step_Synthesis_Workflow Two-Step Synthesis Workflow Reactants Benzaldehyde + Propanal Step1 Step 1: Claisen-Schmidt Condensation Reactants->Step1 Intermediate alpha-Methylcinnamaldehyde Step1->Intermediate Step2 Step 2: Oxidation (e.g., Pinnick Oxidation) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the two-step synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Combine Reactants Reaction Heating / Reaction Time Start->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Isolation Isolation of Crude Product (Precipitation / Evaporation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (MP, NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in the pharmaceutical and life sciences sectors due to their broad spectrum of biological activities. This compound, as a derivative, is a valuable scaffold for the development of new therapeutic agents.

  • Antimicrobial Agents: Cinnamic acid derivatives have demonstrated antibacterial and antifungal properties. The structural modifications, such as the introduction of a methyl group at the alpha position, can influence the antimicrobial spectrum and potency.

  • Anti-inflammatory Agents: The anti-inflammatory potential of cinnamic acid derivatives is an active area of research. These compounds can modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs.

  • Anticancer Research: Certain derivatives of cinnamic acid have been investigated for their cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds in oncology research.

  • Enzyme Inhibitors: The this compound moiety can be incorporated into larger molecules to act as specific enzyme inhibitors, which is a key strategy in modern drug design.

  • Materials Science: The unsaturated nature of this compound makes it a potential monomer for the synthesis of polymers with interesting optical or electronic properties.

The synthesis of this compound and its analogs is a crucial step in exploring these potential applications and advancing the development of new molecules with therapeutic and technological value.

References

Application Notes and Protocols for the Recrystallization of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylcinnamic acid is a derivative of cinnamic acid with applications in various areas of chemical synthesis and pharmaceutical research. Achieving a high degree of purity for this compound is often essential for its intended applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal solvent for recrystallization will dissolve the compound readily at elevated temperatures but sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

This document provides a detailed, step-by-step protocol for the recrystallization of alpha-methylcinnamic acid. While specific quantitative solubility data for alpha-methylcinnamic acid is not extensively available in public literature, a mixed-solvent system of ethanol (B145695) and water is proposed based on successful protocols for closely related cinnamic acid derivatives.[1]

Physicochemical Properties of alpha-Methylcinnamic Acid

A summary of the key physicochemical properties of alpha-methylcinnamic acid is presented in Table 1. This data is essential for the identification and assessment of purity after the recrystallization process.

PropertyValue
Chemical Formula C₁₀H₁₀O₂
Molar Mass 162.19 g/mol
Appearance White to off-white or light yellow crystalline solid/powder.[2]
Melting Point 79-81 °C
Boiling Point 288 °C
Solubility Slightly soluble in water; soluble in many organic solvents like methanol, ethanol, and acetone.

Table 1: Physicochemical Properties of alpha-Methylcinnamic Acid

Experimental Protocol: Recrystallization of alpha-Methylcinnamic Acid

This protocol details the purification of alpha-methylcinnamic acid using a mixed-solvent recrystallization technique with ethanol and water.

Materials and Equipment:

  • Crude alpha-methylcinnamic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Safety Precautions:

  • Always perform this procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable; ensure it is kept away from open flames and other ignition sources. Use a hot plate for heating.

Procedure:

  • Dissolution:

    • Place the crude alpha-methylcinnamic acid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Heat a beaker of ethanol and a separate beaker of deionized water on a hot plate.

    • Add the minimum amount of hot ethanol to the crude solid in small portions while stirring to achieve complete dissolution. It is crucial to use the minimum volume of solvent to maximize the recovery yield.

  • Inducing Precipitation (Finding the Cloud Point):

    • Once the alpha-methylcinnamic acid is fully dissolved in the hot ethanol, begin to add hot deionized water dropwise to the solution while maintaining the temperature and stirring.

    • Continue adding hot water until the solution becomes faintly and persistently cloudy. This is referred to as the "cloud point" and indicates that the solution is saturated.

  • Redissolving the Precipitate:

    • After reaching the cloud point, add a few more drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear solution. This ensures that crystallization begins from a saturated solution, which is optimal for the formation of pure crystals.

  • Crystallization:

    • Remove the flask from the hot plate, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of an ice-cold mixture of ethanol and water (in a similar ratio to the final recrystallization mixture).

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum to collect the crystals.

    • Wash the collected crystals with a small volume of the ice-cold ethanol/water mixture to remove any residual soluble impurities.[1] Use a minimal amount of cold solvent for washing to avoid redissolving the purified product.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by drawing air through the funnel.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be accomplished in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.

  • Purity Assessment:

    • Once the crystals are completely dry, determine the melting point of the recrystallized alpha-methylcinnamic acid. A sharp melting point range close to the literature value (79-81 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of remaining impurities.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation & Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude alpha-Methylcinnamic Acid B Add Minimum Hot Ethanol A->B  Stir and Heat   C Add Hot Water to Cloud Point B->C D Add Hot Ethanol to Clarify C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure alpha-Methylcinnamic Acid I->J

Caption: Experimental workflow for the recrystallization of alpha-methylcinnamic acid.

References

Application Note: High-Purity α-Methyl Cinnamic Acid via Flash Column Chromatography for Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl cinnamic acid is a derivative of cinnamic acid, a naturally occurring compound with significant interest in pharmaceutical research due to its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] For applications in drug discovery and development, a high degree of purity of α-methyl cinnamic acid is essential to ensure accurate and reproducible experimental results. Synthetic routes to α-methyl cinnamic acid often yield a crude product containing unreacted starting materials and various side-products. Flash column chromatography is a robust and efficient technique for the purification of this compound, separating it from impurities based on differential adsorption to a stationary phase and solubility in a mobile phase.[3] This application note provides a detailed protocol for the purification of α-methyl cinnamic acid using silica (B1680970) gel column chromatography.

Data Presentation

The following table summarizes the typical results from the purification of a crude sample of a methyl-substituted cinnamic acid derivative, illustrating the effectiveness of the column chromatography protocol.

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish solidWhite crystalline solid
Initial Mass 5.0 g-
Final Mass (Yield) -4.2 g (84%)
Purity (by HPLC) ~85%>98%
Melting Point 76-79 °C79-81 °C
Key Impurities Unreacted benzaldehyde, propionic anhydrideNot detectable by HPLC

Data adapted from a representative purification of 4-Methylcinnamic Acid.[3]

Experimental Protocols

This section details the methodology for the purification of α-methyl cinnamic acid using flash column chromatography, followed by purity assessment using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Crude α-methyl cinnamic acid

  • Silica gel (60 Å, 230-400 mesh)[3]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glacial acetic acid

  • Dichloromethane (B109758) (DCM)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Standard laboratory glassware

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

Mobile Phase Preparation
  • Eluent A (Less Polar): 90:10 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid.[3]

  • Eluent B (More Polar): 70:30 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid.[3]

  • TLC Mobile Phase: 7:3 Hexane:Ethyl Acetate with a drop of acetic acid.[3]

Sample Preparation (Dry Loading)
  • Dissolve 5.0 g of crude α-methyl cinnamic acid in a minimal amount of dichloromethane (DCM).[3]

  • Add approximately 10 g of silica gel to this solution.[3]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3]

Column Packing (Slurry Method)
  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[3]

  • In a separate beaker, prepare a slurry of silica gel (approximately 100-120 g for a 40 mm column) in Eluent A.[3]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3]

  • Open the stopcock to allow the solvent to drain, ensuring the solvent level does not drop below the top of the silica gel.[3]

Chromatographic Separation
  • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Add a thin layer of sand on top of the sample.

  • Gently add Eluent A to the top of the column without disturbing the sample layer and fill the column.

  • Begin elution with Eluent A, collecting fractions (e.g., 20 mL each).[3]

  • Monitor the separation by TLC analysis of the collected fractions. Visualize spots under a UV lamp at 254 nm.[3]

  • After the less polar impurities have eluted, switch to Eluent B to elute the α-methyl cinnamic acid.[3]

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified α-methyl cinnamic acid as a white solid.[3]

Purity Assessment by HPLC
  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and acidified water (e.g., 0.1% formic acid), with a typical starting ratio of 50:50 (v/v).[5]

  • Standard Preparation: Prepare a stock solution of high-purity α-methyl cinnamic acid in the mobile phase and create a series of calibration standards.

  • Sample Preparation: Accurately weigh the purified α-methyl cinnamic acid, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter.[6]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.[4]

  • Quantification: Determine the purity of the sample by comparing the peak area of α-methyl cinnamic acid to the total area of all peaks in the chromatogram. The retention time should match that of the reference standard.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product crude_sample Crude α-Methyl Cinnamic Acid dissolve Dissolve in DCM crude_sample->dissolve add_silica Add Silica Gel dissolve->add_silica dry_load Dry Loading (Rotary Evaporator) add_silica->dry_load load_sample Load Sample dry_load->load_sample pack_column Pack Column (Silica Gel Slurry) pack_column->load_sample elute_A Elute with Hexane: Ethyl Acetate (90:10) load_sample->elute_A elute_B Elute with Hexane: Ethyl Acetate (70:30) elute_A->elute_B collect_fractions Collect Fractions elute_B->collect_fractions tlc TLC Analysis collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate hplc Purity Assessment (HPLC) evaporate->hplc final_product Purified α-Methyl Cinnamic Acid (>98%) hplc->final_product

Caption: Experimental workflow for the purification of α-methyl cinnamic acid.

nfkb_pathway cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cinnamic_acid α-Methyl Cinnamic Acid Derivative ikk IKK cinnamic_acid->ikk Inhibits ikb IκB ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB ub Ubiquitination & Degradation ikb_p->ub Targets for ub->nfkb Releases dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) dna->genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

References

Application Notes and Protocols: Monitoring the Synthesis of α-Methyl Cinnamic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for monitoring the synthesis of α-methyl cinnamic acid using Thin-Layer Chromatography (TLC). α-Methyl cinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Efficient monitoring of its synthesis is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. The protocols outlined herein describe the synthesis of α-methyl cinnamic acid via the Perkin reaction and the subsequent use of TLC for real-time reaction monitoring. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy interpretation, and a visual workflow diagram to facilitate understanding.

Introduction

α-Methyl cinnamic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of this compound can be achieved through several methods, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt, is a classic and effective method for this transformation.[1][2][3]

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[4] By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, one can qualitatively assess the consumption of reactants and the formation of the product. This allows for the timely quenching of the reaction to maximize yield and minimize the formation of byproducts.[5]

These application notes provide a step-by-step guide for the synthesis of α-methyl cinnamic acid and its monitoring by TLC, making it a valuable resource for researchers in organic synthesis and medicinal chemistry.

Experimental Protocols

Synthesis of α-Methyl Cinnamic Acid via Perkin Reaction

This protocol is adapted from established procedures for the Perkin reaction.[1][2][3][6]

Materials:

  • Benzaldehyde (B42025)

  • Propionic anhydride

  • Potassium carbonate (or sodium propionate)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1 equivalent), propionic anhydride (1.6 equivalents), and anhydrous potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (see section 2.2).

  • Continue heating under reflux for the appropriate time as determined by TLC monitoring (typically several hours), until the benzaldehyde spot on the TLC plate has significantly diminished or disappeared.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze any remaining propionic anhydride.

  • Acidify the mixture to a pH of approximately 6 with concentrated HCl. This will precipitate the crude α-methyl cinnamic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any inorganic salts.

  • Purify the crude α-methyl cinnamic acid by recrystallization from a suitable solvent, such as ethanol-water.

  • Dry the purified crystals in a desiccator to obtain the final product.

Monitoring the Reaction by Thin-Layer Chromatography (TLC)

This protocol outlines the procedure for monitoring the synthesis of α-methyl cinnamic acid using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • TLC solvent system (e.g., Toluene: Acetic Acid: Ethanol, 4:1:1 v/v/v or Chloroform: Ethyl Acetate, 8:2 v/v)[7][8]

  • Visualization agent:

    • UV lamp (254 nm)[8][9]

    • Staining solution (e.g., p-anisaldehyde stain or phosphomolybdic acid stain)[9][10]

  • Reaction mixture aliquots

  • Standard solutions of benzaldehyde and purified α-methyl cinnamic acid (if available) in a suitable solvent (e.g., ethyl acetate).

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark the positions for spotting the starting material (SM), the reaction mixture (R), and the co-spot (C, a mixture of SM and R).

  • Spot the Plate: Using a capillary tube, apply a small spot of the benzaldehyde standard solution on the SM mark. On the R mark, spot a small aliquot of the reaction mixture (taken at different time intervals). On the C mark, first spot the benzaldehyde standard and then, on top of it, spot the reaction mixture.

  • Develop the Plate: Pour the chosen TLC solvent system into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring that the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Cinnamic acid derivatives are often UV active.[8][9] Circle the visible spots with a pencil.

  • If further visualization is required, dip the plate into a staining solution (e.g., p-anisaldehyde) and gently heat it with a heat gun until colored spots appear.

  • Analyze the Results: Compare the spots of the reaction mixture with the starting material. The reaction is complete when the spot corresponding to benzaldehyde has disappeared or its intensity is significantly reduced, and a new spot corresponding to the α-methyl cinnamic acid product has appeared. The retention factor (Rf) for each spot can be calculated using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation

Table 1: Representative Rf Values of Cinnamic Acid Derivatives on Silica Gel TLC Plates.

CompoundSolvent SystemRf Value (approx.)Reference
trans-Cinnamic acidChloroform: Ethyl Acetate (8:2)0.25[8][11]
trans-Cinnamic acidn-Hexane: Acetone (7:3)0.50[8][11]
Cinnamic AcidToluene: Acetic Acid: Water (4:1:5, upper layer)0.74[7]
Cinnamyl AlcoholHexane: Ethyl Acetate (4:1)~ 0.25[12]
Cinnamic AcidHexane: Ethyl Acetate (4:1)~ 0.15[12]

Note: Rf values are dependent on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation) and should be determined experimentally.

Visualization

A diagram illustrating the workflow for monitoring the synthesis is provided below.

G cluster_synthesis Synthesis of α-Methyl Cinnamic Acid cluster_tlc TLC Monitoring cluster_workup Work-up and Purification start Mix Benzaldehyde, Propionic Anhydride, and K2CO3 reflux Heat to Reflux start->reflux spot Spot TLC Plate (SM, R, C) reflux->spot Take Aliquot at Time 't' develop Develop in Solvent System spot->develop visualize Visualize (UV, Stain) develop->visualize analyze Analyze Rf Values visualize->analyze analyze->reflux Continue Reflux if Incomplete workup Cool, Add Water, Acidify analyze->workup Proceed to Work-up if Complete filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry

References

Application Note: Quantitative Analysis of α-Methyl Cinnamic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Methyl Cinnamic Acid (AMCA) is a derivative of cinnamic acid with potential applications in pharmaceuticals and other industries. Accurate and precise quantification of AMCA is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the analysis of AMCA. This application note provides a detailed protocol for the quantification of α-Methyl Cinnamic Acid using a reversed-phase HPLC method. The principle of this method relies on the separation of AMCA from other components based on its polarity, followed by detection and quantification using a UV detector.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Column:

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals and Reagents:

    • α-Methyl Cinnamic Acid reference standard (≥99% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Acetic acid (analytical grade)

Preparation of Solutions
  • Mobile Phase Preparation:

    • A common mobile phase for related compounds consists of a mixture of an organic solvent and acidified water.[1] A typical starting point is a mixture of acetonitrile and water with a small amount of acid.

    • Example Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use to remove dissolved gases.[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of α-Methyl Cinnamic Acid reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sample containing α-Methyl Cinnamic Acid.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For biological matrices like plasma, a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase would be necessary.[2]

HPLC Method Parameters

The following are recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v)
Flow Rate 1.0 mL/min[1][3]
Injection Volume 10-20 µL[1]
Column Temperature Ambient or 35°C[1]
Detection Wavelength 270-292 nm (A wavelength of ~280 nm is a good starting point)[1][3]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each calibration standard, starting from the lowest concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile in water) before storage.

Data Presentation

Table 1: Chromatographic Performance
ParameterExpected Value
Retention Time (min) 5 - 10
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Table 2: Method Validation Summary
Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) -~0.1
Limit of Quantification (LOQ) (µg/mL) -~0.3
Robustness No significant change in resultsUnaffected by minor changes in mobile phase composition and flow rate

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Calibration Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System Blank_Injection Blank Injection HPLC_System->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Integration Chromatogram Integration Standard_Injection->Chromatogram_Integration Sample_Injection->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification of AMCA Chromatogram_Integration->Quantification Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC quantification of α-Methyl Cinnamic Acid.

References

Application Note and Protocol for the GC-MS Analysis of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl cinnamic acid is a derivative of cinnamic acid with various applications in the pharmaceutical and fragrance industries. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, focusing on a silylation-based derivatization method.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of derivatized this compound. These values are based on typical performance for similar organic acids and should be validated for the specific instrumentation and conditions used.

ParameterExpected Performance for TMS-derivatized this compound
Retention Time (RT) Dependent on GC column and temperature program; requires empirical determination.
Molecular Ion (M+) Expected m/z for mono-TMS derivative: 234
Key Fragment Ions Expected m/z values include: 219, 147, 117, 91, 73 (TMS group)
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range

Experimental Protocols

This section details the methodology for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Pyridine (B92270), anhydrous[2]

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • GC vials with inserts

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization (Silylation)
  • Sample Extraction (for complex matrices): For samples in complex matrices (e.g., biological fluids, plant extracts), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the organic acids.

  • Drying: Transfer a known volume (e.g., 100 µL) of the standard or sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[3]

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.[2]

    • Add 100 µL of BSTFA + 1% TMCS.[1]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters. Optimization may be required for your specific instrument.

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless inlet

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or a suitable split ratio (e.g., 20:1) depending on concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent and derivatizing agent).

Data Analysis
  • Identification: The identification of the this compound TMS derivative is confirmed by comparing its retention time and mass spectrum with that of a pure, derivatized standard. The mass spectrum should be matched against a reference library if available.

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 219 or the molecular ion at m/z 234) against the concentration of the prepared working standards. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the derivatization reaction.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) start->extraction drying Evaporation to Dryness extraction->drying add_reagents Add Pyridine and BSTFA + 1% TMCS drying->add_reagents heating Heat at 70°C for 30 min add_reagents->heating cooling Cool to Room Temperature heating->cooling gcms GC-MS Analysis cooling->gcms data_proc Data Processing and Quantification gcms->data_proc

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reaction alpha_mca This compound (R-COOH) plus + bstfa BSTFA (CF3CON(Si(CH3)3)2) arrow 70°C, Pyridine tms_derivative TMS Derivative (R-COOSi(CH3)3) plus2 + byproduct Byproduct

Caption: Silylation reaction of this compound with BSTFA.

References

Application Note: 1H and 13C NMR Spectral Assignment of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation for the structural elucidation of alpha-methyl cinnamic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including chemical shifts (δ), multiplicities, and coupling constants (J), facilitates the unambiguous assignment of all proton and carbon signals. This application note serves as a practical guide for researchers engaged in the synthesis, identification, and characterization of small organic molecules.

Introduction

This compound is a derivative of cinnamic acid, a compound found in various plants.[1] Its derivatives are of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of organic compounds in solution.[2][3] This note details the assignment of the ¹H and ¹³C NMR spectra of this compound, providing a foundational dataset for its identification and for the characterization of related structures.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[4][5] The assignments are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.84s1HH-β
7.46-7.40m5HPhenyl H (ortho, meta, para)
2.16d3H1.5-CH₃
~11-12 (broad)br s1H-COOH

Note: The carboxylic acid proton signal is often broad and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
172.54C=O (acid)
140.75C-β
134.5 (approx.)Phenyl C (ipso)
129.29C-α
129.0 (approx.)Phenyl C
128.1 (approx.)Phenyl C
14.05-CH₃

Note: Precise assignment of the aromatic carbons may require two-dimensional NMR techniques.

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • The NMR spectra can be recorded on a 300 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~3-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30 or similar)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 220 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR Analysis of this compound.

Conclusion

The provided ¹H and ¹³C NMR data, along with the detailed experimental protocol, offer a comprehensive guide for the spectral assignment of this compound. This information is valuable for quality control, reaction monitoring, and the structural verification of this and related compounds in a research and development setting.

References

Enantioselective Synthesis of α-Methyl Cinnamic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-Methyl Cinnamic Acid isomers. Chiral α-methyl cinnamic acid is a valuable building block in medicinal chemistry and materials science. The methods outlined below focus on achieving high enantioselectivity through catalytic asymmetric hydrogenation and chiral auxiliary-mediated synthesis.

Method 1: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins. For the synthesis of α-methyl cinnamic acid derivatives, transition metal catalysts, particularly those based on rhodium and nickel with chiral phosphine (B1218219) ligands, have demonstrated high efficacy and enantioselectivity.[1]

Application Notes

This method is highly efficient for producing enantiomerically enriched α-methyl-N-acyl-phenylalanine derivatives, which can be subsequently hydrolyzed to the corresponding α-methyl cinnamic acid isomers. The choice of catalyst system, including the metal precursor and the chiral ligand, is critical in determining the yield and enantiomeric excess (ee). Nickel-based catalysts, such as those using Ni(OAc)₂ with (R)-BINAP, offer a cost-effective alternative to more expensive rhodium catalysts while still providing excellent results.[2][3] Reactions are typically performed under a hydrogen atmosphere, and optimization of pressure, temperature, and solvent is crucial for achieving high performance.

Data Presentation

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation of α-Substituted Cinnamic Acid Derivatives

EntrySubstrate (Derivative)Catalyst SystemSolventYield (%)ee (%)Reference
1α-Benzamidocinnamic acid esterNi(OAc)₂ / (R)-BINAPNot SpecifiedUp to 99Up to 96[1][2][3]
2β-Cyanocinnamic ester (Phenyl)[Rh(NBD)₂]BF₄ / ZhaoPhos-L1Trifluoroethanol>9998[1]
3β-Cyanocinnamic ester (4-Fluorophenyl)[Rh(NBD)₂]BF₄ / ZhaoPhos-L1Trifluoroethanol>9998[1]
4β-Cyanocinnamic ester (3-Methylphenyl)[Rh(NBD)₂]BF₄ / ZhaoPhos-L1Trifluoroethanol>9997[1]
5β-Cyanocinnamic ester (2-Methylphenyl)[Rh(NBD)₂]BF₄ / ZhaoPhos-L1Trifluoroethanol>9999[1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a general procedure for the asymmetric hydrogenation of β-cyanocinnamic esters using a rhodium-based catalyst.[1]

Materials:

  • Rhodium precursor: [Rh(NBD)₂]BF₄ (1.0 mol%)

  • Chiral ligand: ZhaoPhos-L1 (1.1 mol%)

  • Substrate: β-Cyanocinnamic ester (100 mol%)

  • Solvent: Trifluoroethanol

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

  • Glovebox

Procedure:

  • Catalyst Preparation: Inside a glovebox, prepare a solution of [Rh(NBD)₂]BF₄ (1.0 mol%) and the chiral ligand ZhaoPhos-L1 (1.1 mol%) in 1 mL of trifluoroethanol in a glass vial. Stir the solution for 30 minutes at room temperature.

  • Reaction Setup: Add the β-cyanocinnamic ester substrate (100 mol%) to the vial containing the catalyst solution.

  • Hydrogenation: Place the vial inside a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times and then pressurize it to 50 atm with hydrogen.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 20-35 °C) for 18 hours.

  • Workup: After 18 hours, carefully release the hydrogen pressure. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (in Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Rh_precursor [Rh(NBD)₂]BF₄ Stir_prep Stir 30 min Rh_precursor->Stir_prep Ligand ZhaoPhos-L1 Ligand->Stir_prep Solvent_prep Trifluoroethanol Solvent_prep->Stir_prep Substrate β-Cyanocinnamic Ester Stir_prep->Substrate Add Substrate Autoclave Autoclave Substrate->Autoclave Stir_reaction Stir 18h Autoclave->Stir_reaction Hydrogen 50 atm H₂ Hydrogen->Autoclave Evaporation Solvent Evaporation Stir_reaction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography HPLC Chiral HPLC Analysis Chromatography->HPLC Product Enantiomerically Enriched Product HPLC->Product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Method 2: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. Evans oxazolidinone auxiliaries are particularly effective for the stereoselective alkylation of carboxylic acid derivatives.[1]

Application Notes

In this approach, a cinnamic acid derivative is first attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral imide is then enolized and methylated. The steric hindrance provided by the auxiliary directs the methylating agent to one face of the enolate, resulting in a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched α-methyl cinnamic acid. This method offers predictable stereochemical outcomes and high diastereoselectivity.

Experimental Protocol: Synthesis via Evans Oxazolidinone Auxiliary

This protocol outlines the general steps for the asymmetric α-methylation of a cinnamic acid derivative using an Evans chiral auxiliary.

Materials:

  • Cinnamic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or other suitable Evans auxiliary

  • Reagents for amide coupling (e.g., pivaloyl chloride, triethylamine)

  • Base for enolization (e.g., sodium hexamethyldisilazide, NaHMDS)

  • Methylating agent (e.g., methyl iodide)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide (B78521), hydrogen peroxide)

  • Anhydrous solvents (e.g., THF, dichloromethane)

Procedure:

Step 1: Attachment of the Chiral Auxiliary

  • In a flame-dried flask under an inert atmosphere, dissolve cinnamic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add triethylamine.

  • Slowly add pivaloyl chloride and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of the Evans oxazolidinone and LiCl in anhydrous THF.

  • Cool the oxazolidinone solution to -78 °C and slowly add n-butyllithium.

  • Transfer the mixed anhydride (B1165640) solution from the first flask to the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the N-cinnamoyloxazolidinone by flash chromatography.

Step 2: Diastereoselective α-Methylation

  • Dissolve the N-cinnamoyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of NaHMDS and stir for 30 minutes to form the enolate.

  • Add methyl iodide to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the α-methylated product by flash chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified α-methylated product in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (30%).

  • Add lithium hydroxide monohydrate and stir the mixture at 0 °C for 2-4 hours.[1]

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with HCl and extract the desired enantiomerically enriched α-methyl cinnamic acid with an appropriate organic solvent.

  • Dry the organic extracts, concentrate under reduced pressure, and purify if necessary.

Experimental Workflow

Chiral_Auxiliary_Workflow cluster_attachment Step 1: Auxiliary Attachment cluster_methylation Step 2: α-Methylation cluster_cleavage Step 3: Auxiliary Cleavage Cinnamic_Acid Cinnamic Acid Coupling Amide Coupling Cinnamic_Acid->Coupling Evans_Aux Evans Oxazolidinone Evans_Aux->Coupling N_Cinnamoyl N-Cinnamoyl- oxazolidinone Coupling->N_Cinnamoyl Enolization Enolization (NaHMDS) N_Cinnamoyl->Enolization Methylation Methylation (CH₃I) Enolization->Methylation Alkylated_Product Alkylated Product (High d.r.) Methylation->Alkylated_Product Cleavage Hydrolysis (LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product α-Methyl Cinnamic Acid (Enantiomerically Enriched) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Perkin Reaction for α-Methyl Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Perkin reaction for the synthesis of α-methyl cinnamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-methyl cinnamic acid using the Perkin reaction, helping you navigate challenges and improve your experimental outcomes.

Issue 1: Low Yield of α-Methyl Cinnamic Acid

Potential Cause Recommended Solution
Incomplete Reaction The Perkin reaction often requires high temperatures and prolonged heating to proceed to completion. Ensure the reaction mixture is heated to the optimal temperature range (typically 160-180°C) for a sufficient duration (4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[1][2]
Presence of Moisture Water can hydrolyze the acetic anhydride (B1165640) and deactivate the sodium acetate (B1210297) catalyst, significantly reducing the yield.[2][3] Ensure all glassware is thoroughly dried before use and that anhydrous reagents are used.
Impure Reactants Impurities in the starting materials, particularly the oxidation of benzaldehyde (B42025) to benzoic acid, can inhibit the reaction.[1][3] It is advisable to use freshly distilled benzaldehyde to ensure high purity.
Suboptimal Reagent Ratio The molar ratio of the reactants is crucial for maximizing the yield. An excess of acetic anhydride is often employed to drive the reaction forward. Experiment with slight variations in the stoichiometry of benzaldehyde, propionic anhydride (for the α-methyl group), and sodium propionate (B1217596).
Inefficient Hydrolysis Incomplete hydrolysis of the intermediate anhydride during the work-up will result in a lower yield of the final α-methyl cinnamic acid.[1] Ensure complete hydrolysis by adding a sufficient amount of water and heating the mixture if necessary.

Issue 2: Formation of a Dark, Resinous Byproduct

Potential Cause Recommended Solution
High Reaction Temperature Excessive heat can promote polymerization and self-condensation of the aldehyde, leading to the formation of tar-like substances.[3][4] Maintain a stable and controlled temperature using a reliable heating mantle or oil bath.
Prolonged Reaction Time Extended heating beyond the optimal reaction time can lead to the decomposition of both the starting materials and the desired product.[2] Monitor the reaction by TLC to avoid unnecessarily long heating times.
Insufficient Mixing Inadequate stirring can result in localized overheating and a heterogeneous reaction mixture, promoting side reactions.[3] Ensure vigorous and consistent stirring throughout the reaction.

Issue 3: Product is Oily or Fails to Crystallize

Potential Cause Recommended Solution
Presence of Unreacted Benzaldehyde Residual benzaldehyde can act as an impurity that inhibits crystallization.[1] During the work-up, ensure the complete removal of unreacted benzaldehyde, for example, by steam distillation.[1]
Incomplete Removal of Acetic Acid Residual acetic acid from the hydrolysis step can remain in the final product, leading to a lower melting point and difficulty in crystallization.[1] Wash the crude product thoroughly with cold water on a Büchner funnel.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in the Perkin reaction for α-methyl cinnamic acid synthesis?

  • Benzaldehyde: The aromatic aldehyde that provides the phenyl group and the carbonyl carbon for the condensation.

  • Propionic Anhydride: Serves as the source of the enolizable protons (α-hydrogens on the methyl group) and ultimately forms the backbone of the α-methyl cinnamic acid. It must have at least two α-hydrogens.[1][5]

  • Sodium Propionate: Acts as the weak base catalyst, deprotonating the propionic anhydride to form a reactive carbanion (enolate) that then attacks the benzaldehyde.[1]

Q2: Can other bases be used instead of sodium propionate?

Yes, other weak bases can be used as catalysts. Potassium propionate is a common alternative and may lead to higher yields under similar conditions.[1] Triethylamine has also been reported as a base for this reaction.[6] Strong bases should generally be avoided as they can promote undesirable side reactions.[1]

Q3: How do substituents on the benzaldehyde affect the reaction yield?

The electronic nature of substituents on the aromatic ring of benzaldehyde can significantly influence the reaction rate and yield. Electron-withdrawing groups (e.g., nitro, halogen) increase the reactivity of the carbonyl carbon towards nucleophilic attack, generally leading to higher yields.[1] Conversely, electron-donating groups (e.g., methoxy) decrease the reactivity of the carbonyl carbon, which may result in lower yields or necessitate more forcing reaction conditions.[1]

Q4: What is a typical expected yield for the Perkin synthesis of α-methyl cinnamic acid?

Yields can vary widely depending on the specific reaction conditions and the purity of the reactants. With optimized conditions, yields in the range of 60-75% can be expected. However, student preparations or unoptimized reactions may result in lower yields.[1]

Experimental Protocol: Synthesis of α-Methyl Cinnamic Acid

This protocol provides a detailed methodology for the synthesis of α-methyl cinnamic acid via the Perkin reaction.

Materials and Equipment:

  • Benzaldehyde

  • Propionic anhydride

  • Anhydrous sodium propionate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 mL of propionic anhydride, and 5.0 g of anhydrous sodium propionate. Add a magnetic stir bar to the flask.

  • Attach a reflux condenser to the flask and place it in a heating mantle or an oil bath.

  • Reaction: Heat the reaction mixture to 160-180°C with continuous stirring for 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly and then pour the hot mixture into a 500 mL beaker containing 100 mL of water.

    • Boil the mixture for 15-20 minutes to hydrolyze any unreacted propionic anhydride.

    • Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus (B1172312) paper. This will convert the α-methyl cinnamic acid into its soluble sodium salt.

    • If unreacted benzaldehyde is present as an oil, perform a steam distillation to remove it.

  • Precipitation:

    • Filter the hot solution to remove any resinous byproducts.

    • Cool the filtrate and slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (pH ~2).

    • A white precipitate of α-methyl cinnamic acid will form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude α-methyl cinnamic acid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure α-methyl cinnamic acid.

  • Characterization:

    • Dry the purified crystals.

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Visualizations

Perkin Reaction Mechanism for α-Methyl Cinnamic Acid

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Benzaldehyde Benzaldehyde AldolAdduct Aldol Adduct Benzaldehyde->AldolAdduct PropionicAnhydride Propionic Anhydride Enolate Enolate Formation PropionicAnhydride->Enolate Deprotonation Base Sodium Propionate (Base) Base->Enolate Enolate->AldolAdduct Nucleophilic Attack Dehydration Dehydration AldolAdduct->Dehydration Elimination of Water Hydrolysis Hydrolysis Dehydration->Hydrolysis Intermediate Anhydride Product α-Methyl Cinnamic Acid Hydrolysis->Product Final Product Formation

Caption: Mechanism of the Perkin reaction for α-methyl cinnamic acid synthesis.

Experimental Workflow for α-Methyl Cinnamic Acid Synthesis

Experimental_Workflow start Start reactants Combine Benzaldehyde, Propionic Anhydride, & Sodium Propionate start->reactants reflux Heat under Reflux (160-180°C, 4-6h) reactants->reflux workup Work-up: - Add Water - Boil - Add Na₂CO₃ reflux->workup filtration1 Hot Filtration (Remove resinous byproducts) workup->filtration1 precipitation Acidification with HCl (Precipitate product) filtration1->precipitation filtration2 Vacuum Filtration (Collect crude product) precipitation->filtration2 recrystallization Recrystallization (Purification) filtration2->recrystallization characterization Characterization: - Melting Point - Spectroscopy recrystallization->characterization end End characterization->end

Caption: Experimental workflow for α-methyl cinnamic acid synthesis.

References

Technical Support Center: Side Reactions in Claisen-Schmidt Condensation of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-methyl cinnamic acid via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and how is it applied to the synthesis of this compound?

A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] For the synthesis of this compound, this typically involves the reaction of benzaldehyde (B42025) (the aromatic carbonyl without α-hydrogens) with propionaldehyde (B47417) (which possesses α-hydrogens) to form α-methyl cinnamaldehyde (B126680). This intermediate is then oxidized to yield the final product, this compound.

Q2: What are the primary side reactions to be aware of during the Claisen-Schmidt condensation for this compound?

A2: The three main side reactions of concern are:

  • Self-condensation of propionaldehyde: Propionaldehyde can react with itself in the presence of a base, leading to the formation of 2-methyl-2-pentenal (B83557) and other aldol (B89426) products.

  • Cannizzaro reaction of benzaldehyde: Under strongly basic conditions, two molecules of benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[2]

  • Michael addition: The enolate of propionaldehyde can potentially add to the α,β-unsaturated carbonyl product (α-methyl cinnamaldehyde), leading to the formation of a 1,5-dicarbonyl compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The product, being more conjugated, should have a different Rf value from the starting materials and can often be visualized under UV light.

Q4: What are the typical purification methods for this compound?

A4: The most common method for purifying the final product is recrystallization.[3] A mixed-solvent system, such as ethanol/water, is often effective.[4] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol) and then a "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy. Upon slow cooling, purified crystals of this compound will form. If significant impurities are present, column chromatography can also be employed.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Higher temperatures may favor the desired condensation but can also increase the rate of side reactions.[5] It is advisable to run small-scale experiments to determine the optimal temperature for your specific conditions. For the condensation of benzaldehyde and propionaldehyde, temperatures in the range of 15-25°C have been reported to be effective.[6]
Incorrect Molar Ratio of Reactants The stoichiometry of benzaldehyde and propionaldehyde is crucial. An excess of propionaldehyde can lead to increased self-condensation. Conversely, a large excess of benzaldehyde might not be cost-effective. A molar ratio of benzaldehyde to propionaldehyde of around 1:1.1 to 1:1.5 has been used successfully.[6][7]
Ineffective Catalyst The choice and concentration of the base catalyst are critical. Strong bases like NaOH or KOH are commonly used. Ensure the catalyst is fresh and not deactivated. The optimal concentration should be determined experimentally; for similar reactions, 20 mol% of NaOH has been shown to be effective.[8]
Poor Quality of Reagents Impurities in the starting materials, particularly the oxidation of benzaldehyde to benzoic acid, can negatively affect the reaction. It is recommended to use freshly distilled benzaldehyde.
Premature Precipitation of Product If the intermediate α-methyl cinnamaldehyde precipitates from the reaction mixture, it can hinder the reaction. Consider adjusting the solvent system to improve solubility.
Issue 2: Formation of Multiple Products (Complex Reaction Mixture)
Potential Cause Troubleshooting Steps
Self-Condensation of Propionaldehyde This is a common side reaction. To minimize it, slowly add the propionaldehyde to the mixture of benzaldehyde and the base. This keeps the concentration of the enolizable aldehyde low, favoring the reaction with the more electrophilic benzaldehyde.[9]
Cannizzaro Reaction of Benzaldehyde This side reaction is favored by high concentrations of a strong base.[2] To mitigate this, consider using a milder base or optimizing the base concentration. Slow addition of the base can also help to avoid localized high concentrations.
Michael Addition To suppress the Michael addition of the propionaldehyde enolate to the α-methyl cinnamaldehyde product, it is often beneficial to use a stoichiometric amount of benzaldehyde or a slight excess of propionaldehyde.

Quantitative Data

The following tables summarize quantitative data from studies on the synthesis of α-methyl cinnamaldehyde and α-methyl cinnamic acid derivatives, which can serve as a guide for optimizing reaction conditions.

Table 1: Yield of α-Methyl Cinnamaldehyde under Various Conditions

Benzaldehyde (mol)n-Propionaldehyde (mol)Catalyst (NaOH)SolventTemperature (°C)Time (h)Yield (%)Reference
0.9431.1321g in 200g 45% Methanol/WaterMethanol/Water15-255-881.7[10]
0.9431.0374g in 200g 60% Methanol/WaterMethanol/Water15-255-8Not specified[6]
0.9430.75410g in 200g 40% Methanol/WaterMethanol/Water16-255-879.1[10]

Table 2: Synthesis of α-Methyl Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation

Reaction Conditions: 5 mmol aromatic aldehyde, 5 mmol succinic anhydride, 2.5 mmol NaOH, microwave irradiation at 600W.[3]

Aromatic AldehydeTime (min)Yield (%)
Benzaldehyde395
4-Methoxybenzaldehyde492
4-Methylbenzaldehyde3.590
4-Bromobenzaldehyde488
4-Nitrobenzaldehyde585

Experimental Protocols

Protocol 1: Synthesis of α-Methyl Cinnamaldehyde

This protocol is adapted from a patented procedure for the synthesis of α-methyl cinnamaldehyde.[6]

  • Catalyst Preparation: Dissolve sodium hydroxide (B78521) in a 40-60% methanol/water solution and cool the mixture to 15-25°C.

  • Reactant Addition: In a separate vessel, dissolve benzaldehyde in a 40-60% methanol/water solution.

  • Reaction: Slowly add the n-propionaldehyde to the benzaldehyde solution over 5-8 hours while maintaining the temperature between 15-25°C.

  • Work-up: After the addition is complete, wash the reaction mixture with water, neutralize it, and separate the organic layer containing the crude α-methyl cinnamaldehyde.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of α-Methyl Cinnamic Acid via Oxidation of α-Methyl Cinnamaldehyde

The α-methyl cinnamaldehyde obtained from Protocol 1 can be oxidized to α-methyl cinnamic acid using standard oxidizing agents such as potassium permanganate (B83412) or chromic acid. A general procedure is outlined below.

  • Dissolution: Dissolve the purified α-methyl cinnamaldehyde in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

  • Oxidation: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate) to the aldehyde solution while monitoring the temperature.

  • Quenching: After the reaction is complete (indicated by a color change), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

  • Isolation: Acidify the mixture with an acid like HCl to precipitate the α-methyl cinnamic acid.

  • Purification: Collect the crude acid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Mandatory Visualizations

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product Benzaldehyde Benzaldehyde Condensation Condensation Benzaldehyde->Condensation Propionaldehyde Propionaldehyde Base Base (e.g., NaOH) Propionaldehyde->Base Base->Condensation alpha_Me_Cinnamaldehyde α-Methyl Cinnamaldehyde Condensation->alpha_Me_Cinnamaldehyde Oxidation_step Oxidation alpha_Me_Cinnamaldehyde->Oxidation_step Oxidant Oxidizing Agent Oxidant->Oxidation_step alpha_Me_Cinnamic_Acid α-Methyl Cinnamic Acid Oxidation_step->alpha_Me_Cinnamic_Acid

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Cannizzaro Reaction cluster_side3 Side Reaction 3: Michael Addition Main_Reactants Benzaldehyde + Propionaldehyde Main_Product α-Methyl Cinnamaldehyde Main_Reactants->Main_Product Base Propionaldehyde Propionaldehyde + Propionaldehyde Self_Condensation_Product 2-Methyl-2-Pentenal Propionaldehyde->Self_Condensation_Product Base Benzaldehyde Benzaldehyde + Benzaldehyde Cannizzaro_Products Benzyl Alcohol + Benzoic Acid Benzaldehyde->Cannizzaro_Products Strong Base Michael_Reactants Propionaldehyde Enolate + α-Methyl Cinnamaldehyde Michael_Product 1,5-Dicarbonyl Compound Michael_Reactants->Michael_Product

Caption: Common side reactions in the Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reagents Check Reagent Purity (esp. Benzaldehyde) Start->Check_Reagents Optimize_Ratio Optimize Molar Ratio (Benzaldehyde:Propionaldehyde) Check_Reagents->Optimize_Ratio Reagents Pure Optimize_Temp Optimize Reaction Temperature Optimize_Ratio->Optimize_Temp Ratio Optimized Optimize_Base Optimize Base Catalyst (Type and Concentration) Optimize_Temp->Optimize_Base Temp Optimized Control_Addition Control Addition Rate (Slow addition of Propionaldehyde) Optimize_Base->Control_Addition Base Optimized Improved Yield/Purity Improved Control_Addition->Improved Addition Controlled

Caption: Troubleshooting workflow for low yield or multiple products.

References

Removal of unreacted benzaldehyde from cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted benzaldehyde (B42025) from cinnamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted benzaldehyde from a cinnamic acid reaction mixture?

A1: The most common and effective methods for purifying cinnamic acid from unreacted benzaldehyde are steam distillation, solvent extraction, and recrystallization.[1] Another specialized technique involves the formation of a sodium bisulfite adduct with benzaldehyde.[2][3]

Q2: How do I choose the best purification method for my experiment?

A2: The selection of a purification method depends on several factors, including the scale of the reaction, available equipment, and the desired purity of the final product.[1]

  • Steam Distillation: This method is highly effective for large-scale reactions where benzaldehyde is a significant impurity. It leverages the volatility of benzaldehyde to separate it from the non-volatile sodium salt of cinnamic acid.[1][4]

  • Solvent Extraction: A relatively simple and quick method, solvent extraction is often used as an initial purification step before recrystallization.[1] It works by separating the organic-soluble benzaldehyde from the water-soluble sodium salt of cinnamic acid.[1]

  • Recrystallization: This is a standard and versatile technique for purifying solid compounds and can yield high-purity cinnamic acid.[1] It is suitable for most laboratory scales.[1]

  • Sodium Bisulfite Adduct Formation: This chemical method is used for removing aldehydes from mixtures. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the cinnamic acid in an aqueous layer.[3][5]

Q3: Why is the reaction mixture made alkaline before steam distillation or solvent extraction?

A3: The reaction mixture is made alkaline (e.g., by adding sodium carbonate or sodium hydroxide) to convert the cinnamic acid into its non-volatile, water-soluble sodium salt.[1][6] This is crucial because unreacted benzaldehyde remains volatile and soluble in organic solvents, allowing for their separation based on these differing physical properties.[1]

Q4: What are the signs of incomplete benzaldehyde removal?

A4: Incomplete removal of benzaldehyde can be identified by several indicators:

  • The persistent, characteristic almond-like smell of benzaldehyde in the final product.[1]

  • A melting point for the purified cinnamic acid that is lower than the literature value (133°C) and melts over a broad range.[1]

  • Spectroscopic data, such as NMR, showing signals corresponding to benzaldehyde.[1]

Q5: What is the expected yield of pure cinnamic acid after purification?

A5: The yield of pure cinnamic acid can vary based on the synthesis and purification methods used. However, reported yields after purification are typically in the range of 75-85%.[1][7]

Troubleshooting Guide

ProblemSymptomsPossible CausesSolutions
Incomplete Benzaldehyde Removal - Persistent almond-like odor.[1] - Depressed and broad melting point of the final product.[1] - Benzaldehyde signals present in NMR spectrum.[1]Insufficient Steam Distillation: The distillation was not carried out for a long enough duration.[1] Inadequate Basicity: The reaction mixture was not made sufficiently alkaline, leaving some cinnamic acid in its protonated, more volatile form.[1] Inefficient Extraction: An insufficient number of extractions were performed with the organic solvent.[1]- Continue steam distillation until the distillate is clear and free of oily benzaldehyde droplets.[1][8] - Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to fully convert cinnamic acid to its non-volatile salt.[1] - Perform multiple extractions (at least 2-3 times) with the chosen organic solvent to ensure complete removal of benzaldehyde.[1]
Low Yield of Cinnamic Acid The final mass of the purified product is significantly lower than the theoretical yield.Product Loss During Extraction: Some of the cinnamic acid salt may have been extracted into the organic layer if the pH was not high enough. Product Loss in Mother Liquor: Significant amounts of cinnamic acid may remain dissolved in the solvent after recrystallization.[1] Premature Precipitation: Cinnamic acid precipitates before impurities are removed during hot filtration.- Re-extract the organic layers with a fresh basic aqueous solution. - Cool the recrystallization solution in an ice bath to maximize crystal formation and minimize its solubility in the solvent.[1] - Ensure the solution is kept hot during filtration by using a heated funnel or by working quickly.
Oily Product Instead of Crystals The final product appears as an oil or a sticky solid rather than fine crystals after acidification.Presence of Impurities: Residual benzaldehyde or other byproducts can inhibit crystallization. Rapid Cooling: Cooling the solution too quickly during recrystallization can lead to oiling out instead of crystal formation.- Re-purify the product using one of the recommended methods to remove residual impurities. - Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[1]

Quantitative Data Summary

Purification MethodPrinciple of SeparationKey Reagents/SolventsTypical YieldAdvantagesDisadvantages
Steam Distillation Difference in volatility between benzaldehyde and the non-volatile cinnamic acid salt.[1]Water, Sodium Carbonate/Hydroxide (B78521).[1]75-85%[7]Highly effective for volatile impurities; suitable for larger scales.[1]Requires specialized glassware; can be time-consuming.[1]
Solvent Extraction Differential solubility of benzaldehyde and the cinnamic acid salt in immiscible solvents.[1]Ether, Ethyl Acetate (B1210297), Sodium Hydroxide/Carbonate solution.[1]VariableSimple and rapid procedure; good for initial cleanup.[1]May not achieve very high purity alone; requires use of organic solvents.[1]
Recrystallization Difference in solubility of cinnamic acid and impurities in a given solvent at different temperatures.[1]Ethanol, Water, Ethanol/Water mixtures.[1]75-85%[7]Can achieve high purity; widely applicable.[1]Potential for product loss in the mother liquor; requires careful solvent selection.[1]
Sodium Bisulfite Adduct Chemical reaction of benzaldehyde with sodium bisulfite to form a water-soluble salt.[3]Saturated Sodium Bisulfite solution.[3][5]VariableHighly selective for aldehydes.[3]Requires an additional chemical reaction step and subsequent regeneration of the aldehyde if it needs to be recovered.[9]

Experimental Protocols

Protocol 1: Purification by Steam Distillation
  • Alkalinize the Reaction Mixture: Transfer the cooled reaction mixture to a flask suitable for steam distillation. Add water, followed by a saturated solution of sodium carbonate or 10% sodium hydroxide solution until the mixture is basic to litmus (B1172312) paper.[6] This converts the cinnamic acid to its non-volatile sodium salt.[1]

  • Set up for Steam Distillation: Assemble the steam distillation apparatus.

  • Distill: Pass steam through the mixture. The volatile, unreacted benzaldehyde will co-distill with the water.[1]

  • Monitor and Collect: Continue the distillation until the distillate runs clear and no more oily droplets of benzaldehyde are observed.[1][7]

  • Isolate Cinnamic Acid: Cool the remaining solution in the distillation flask, which contains the sodium salt of cinnamic acid.

  • Precipitate: Carefully acidify the solution with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.[6]

  • Collect and Dry: Collect the crude cinnamic acid by vacuum filtration, wash with cold water, and dry.[6] For higher purity, the crude product can be recrystallized.[6]

Protocol 2: Purification by Solvent Extraction
  • Prepare the Solution: Pour the reaction mixture into a beaker containing water. Make the solution alkaline by adding a saturated sodium carbonate solution until effervescence ceases.[6]

  • Transfer to Separatory Funnel: Transfer the basic aqueous solution to a separatory funnel.

  • Extract Benzaldehyde: Extract the solution with an organic solvent like diethyl ether or ethyl acetate (e.g., 2 x 25 mL portions).[10] The unreacted benzaldehyde will move into the organic layer.

  • Separate Layers: Combine the organic extracts and set them aside. The aqueous layer now contains the sodium salt of cinnamic acid.

  • Precipitate Cinnamic Acid: Acidify the aqueous layer with concentrated hydrochloric acid with stirring. Cinnamic acid will precipitate out.[10]

  • Isolate and Recrystallize: Filter the precipitated acid at the pump, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to obtain the pure product.[10]

Protocol 3: Purification by Recrystallization
  • Dissolve the Crude Product: Take the crude cinnamic acid solid and dissolve it in a minimum amount of a suitable hot solvent, such as a 3:1 mixture of water and ethanol.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the solution in an ice bath to maximize the formation of crystals.[1]

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in an oven at a moderate temperature (e.g., 80-100°C).[1]

Visualizations

G cluster_start Crude Reaction Mixture cluster_alkali Step 1: Alkalinization cluster_separation Step 2: Separation cluster_acidify Step 3: Acidification cluster_purify Step 4: Final Purification cluster_end Final Product start Cinnamic Acid + Unreacted Benzaldehyde alkali Add NaOH or Na₂CO₃ solution start->alkali Cool mixture steam Steam Distillation alkali->steam Forms non-volatile salt extract Solvent Extraction alkali->extract Forms aqueous-soluble salt acidify Add HCl to aqueous layer steam->acidify extract->acidify recrystal Recrystallization acidify->recrystal Precipitates crude cinnamic acid filter_dry Filter & Dry recrystal->filter_dry end Pure Cinnamic Acid filter_dry->end

Caption: Workflow for Cinnamic Acid Purification.

G start Problem: Impure Cinnamic Acid q1 Is there a strong almond-like smell? start->q1 a1_yes Incomplete Benzaldehyde Removal q1->a1_yes Yes q2 Was the melting point low and broad? q1->q2 No sol_benz Solution: - Repeat steam distillation until distillate is clear. - Perform additional solvent extractions. - Ensure aqueous layer was sufficiently basic (pH 9-10). a1_yes->sol_benz a2_yes Impurities Present (likely Benzaldehyde) q2->a2_yes Yes q3 Is the yield very low? q2->q3 No a2_yes->sol_benz a3_yes Product Loss During Workup q3->a3_yes Yes end Review Protocol & Re-purify q3->end No, product is pure sol_yield Solution: - Re-extract organic layers with base. - Cool recrystallization solution in an ice bath to maximize precipitation. a3_yes->sol_yield sol_benz->end sol_yield->end

Caption: Troubleshooting Purification Issues.

References

Technical Support Center: Optimizing Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in Knoevenagel condensation reactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the Knoevenagel condensation, with a focus on catalyst concentration.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation is resulting in a low yield or no product. What are the potential causes related to the catalyst and how can I resolve this?

A: Low or no yield can stem from several factors, primarily revolving around catalyst activity and reaction conditions. Here is a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Inactive or Inappropriate Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have lost its activity.[1]

    • Solution: Screen a range of catalysts, including common weak bases (e.g., piperidine, ammonium (B1175870) acetate) and Lewis acids (e.g., TiCl₄, ZnCl₂).[1][2] For greener approaches, consider heterogeneous catalysts like metal oxides or functionalized silica.[3][4]

  • Suboptimal Catalyst Concentration: The amount of catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can lead to side product formation.[5]

    • Solution: Begin with a catalyst loading of 5-10 mol% as a starting point and optimize from there.[1] Systematically vary the concentration to find the optimal loading for your specific reaction.

  • Degraded Catalyst: The catalyst may have degraded over time or due to improper storage.

    • Solution: Use a fresh batch of catalyst to rule out degradation as the cause of low activity.[1]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium and reduce yield.[5][6]

    • Solution: If applicable, use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to remove water as it is formed.[6]

Issue 2: Significant Formation of Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can catalyst concentration contribute to this, and how can I minimize their formation?

A: The formation of side products is a common issue, often linked to incorrect catalyst concentration or type. The two most frequent side reactions are the self-condensation of the carbonyl compound and the Michael addition of the active methylene (B1212753) compound to the Knoevenagel product.[2]

Potential Causes and Solutions:

  • Excessively High Catalyst Concentration: Too much catalyst, especially a strong base, can promote the self-condensation of enolizable aldehydes or ketones.[2][7]

    • Solution: Reduce the catalyst concentration. Perform a systematic study to find the lowest catalyst loading that provides a reasonable reaction rate without significant side product formation.

  • Inappropriate Catalyst Type: Using a strong base can lead to undesired side reactions.[7]

    • Solution: Switch to a weaker base catalyst such as piperidine, pyridine, or ammonium salts.[2] These are generally sufficient to deprotonate the active methylene compound without causing self-condensation of the carbonyl reactant.

  • Reaction Conditions Favoring Side Products: High temperatures combined with high catalyst concentrations can accelerate side reactions.

    • Solution: Optimize the reaction temperature. Gentle heating is often sufficient to increase the reaction rate without promoting side reactions.[5] Monitor the reaction closely by TLC to avoid prolonged reaction times at high temperatures.[5]

Issue 3: Catalyst Deactivation and Low Reusability

Q: I am using a heterogeneous catalyst, but its activity decreases significantly upon recycling. What could be the cause and how can I improve its reusability?

A: Catalyst deactivation is a key challenge in heterogeneous catalysis. The primary cause is often the loss or blocking of active sites.

Potential Causes and Solutions:

  • Leaching of Active Species: The active catalytic component may be leaching from the solid support into the reaction medium.

    • Solution: Analyze the catalyst before and after the reaction using techniques like XRD, SEM, or FTIR to check for changes in its structure and morphology.[1][8] Consider using a more robust support material that is stable under the reaction conditions.[1]

  • Fouling of Catalyst Surface: The surface of the catalyst can be blocked by reactants, products, or byproducts, preventing access to the active sites.

    • Solution: Implement a thorough washing procedure for the catalyst after each run using an appropriate solvent to remove adsorbed species. A calcination step may also be necessary to regenerate the catalyst, depending on its nature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for a catalyst in a Knoevenagel condensation? A1: A typical starting point for catalyst loading is in the range of 5-10 mol%.[1] However, the optimal concentration is highly dependent on the specific substrates, catalyst, and solvent used. It is always recommended to perform an optimization screen.

Q2: How does catalyst concentration affect the reaction rate? A2: Generally, increasing the catalyst concentration will increase the reaction rate. However, this effect is not always linear, and beyond a certain point, increasing the concentration may not significantly enhance the rate and could lead to an increase in side products.[5]

Q3: Can the choice of solvent affect the optimal catalyst concentration? A3: Yes, the solvent plays a crucial role. Polar protic solvents like ethanol (B145695) or water can be effective, while polar aprotic solvents like DMF have also shown good results.[1][9] In some cases, solvent-free conditions are optimal.[1] The solubility of the reactants and the interaction of the solvent with the catalyst can influence the required catalyst concentration.

Q4: What are some "green" catalyst options for Knoevenagel condensation? A4: There is a strong focus on developing environmentally friendly catalytic systems.[4] Options include using water as a solvent[1], performing the reaction under solvent-free conditions[1], and employing recyclable heterogeneous catalysts such as metal oxides, zeolites, or functionalized mesoporous silica.[3][4] Natural catalysts and benign catalysts like boric acid have also been used successfully.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on Product Yield

This table illustrates the impact of varying the amount of an Alg@Br hybrid catalyst on the yield of 2-(p-tolylmethylene) malononitrile (B47326) in water at room temperature over 90 minutes.

Catalyst Loading (mg)Product Yield (%)
1048
2589
3592
5096
(Data adapted from reference[10])
Table 2: Performance of Various Catalysts in Knoevenagel Condensation

A comparison of different catalysts for the condensation of an aromatic aldehyde with an active methylene compound.

CatalystTypeCatalyst LoadingSolventTemperatureTimeYield (%)Reference
1CaO–1.5MgOHeterogeneous0.05 gWaterRoom Temp.10 min98[3]
ZnOHeterogeneousNot specifiedSolvent-freeRoom Temp.6 h>95[3]
Boric AcidHomogeneous10 mol%Aq. EthanolRoom Temp.-High[3]
ZrOCl₂·8H₂O/NaNH₂Homogeneous15 mol%THF25°C-High[11]
Ni(NO₃)₂·6H₂OHomogeneous5 mol%WaterRoom Temp.-High[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Concentration Screening (Homogeneous)
  • Setup: In a series of identical round-bottom flasks, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).

  • Catalyst Addition: To each flask, add a different concentration of the catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 50°C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Analysis: Once the reactions are complete, or after a set amount of time, work up the reactions and analyze the product yield (e.g., by GC, HPLC, or isolation) to determine the optimal catalyst concentration.

Protocol 2: Heterogeneous Catalyst Optimization in an Aqueous Medium
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).[1]

  • Solvent and Catalyst Addition: Add water (5 mL) and the chosen heterogeneous catalyst (e.g., 25 mg).[1][10]

  • Reaction: Vigorously stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the reaction's progress using TLC.[1]

  • Work-up: Upon completion, add a suitable organic solvent (e.g., EtOAc) and filter to recover the catalyst.[10] The organic layer is then separated, dried, and concentrated to isolate the product.

  • Catalyst Recycling: Wash the recovered catalyst with solvent and dry it for use in subsequent reactions to test its reusability.

Visualizations

Troubleshooting_Workflow start Low Product Yield cat_check Check Catalyst start->cat_check cond_check Check Reaction Conditions start->cond_check react_check Check Reactants start->react_check cat_activity Is catalyst active/fresh? cat_check->cat_activity sol_4 Optimize temperature, time, and solvent cond_check->sol_4 cat_conc Is catalyst concentration optimal (start 5-10 mol%)? cat_activity->cat_conc Yes sol_2 Use fresh catalyst cat_activity->sol_2 No sol_3 Optimize catalyst concentration cat_conc->sol_3 No complete Problem Resolved cat_conc->complete Yes sol_1 Screen different catalysts sol_2->cat_activity sol_3->cat_conc sol_4->complete

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Experimental_Workflow sub_prep Prepare Reactant Mixture (Aldehyde + Active Methylene) cat_add Add Catalyst (Vary Concentration) sub_prep->cat_add reaction Stir at Constant Temperature cat_add->reaction monitor Monitor by TLC reaction->monitor workup Work-up & Product Isolation monitor->workup analyze Analyze Yield & Purity (GC/HPLC) workup->analyze result Optimal Catalyst Concentration Determined analyze->result

Caption: Experimental workflow for optimizing catalyst concentration.

Catalyst_Concentration_Effect conc Catalyst Concentration low_conc Too Low conc->low_conc opt_conc Optimal conc->opt_conc high_conc Too High conc->high_conc low_yield Low Rate Low Yield low_conc->low_yield high_yield High Rate High Yield High Selectivity opt_conc->high_yield side_products Side Products (e.g., Self-Condensation) Lower Selectivity high_conc->side_products

References

Technical Support Center: Recrystallization of alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the recrystallization of alpha-Methyl cinnamic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature and poorly at lower temperatures. For this compound, a mixed solvent system of ethanol (B145695) and water is highly recommended. The compound is soluble in the "good" solvent, ethanol, and less soluble in the "anti-solvent" or "bad" solvent, water. This allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling.

Q2: How do I perform a small-scale solvent test to find the right solvent ratio?

A2: To determine the optimal ethanol/water ratio, place a small amount of your crude this compound in a test tube. Add a few drops of ethanol and heat to dissolve the solid. Then, add water dropwise while heating until the solution becomes cloudy (the cloud point), indicating saturation. Add a drop or two of hot ethanol to redissolve the precipitate. The resulting ratio is a good starting point for your bulk recrystallization.

Q3: Why are my crystals forming too quickly?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. This is often caused by a solution that is too supersaturated or cooled too quickly. To remedy this, you can add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly.

Q4: How can I be sure my purified this compound is pure?

A4: The purity of your recrystallized product can be assessed by its melting point. Pure this compound has a sharp melting point range of approximately 79-81 °C. A broad or depressed melting point range indicates the presence of impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of crystallizing. - The boiling point of the solvent may be higher than the melting point of the solute.- The solution is too concentrated or cooled too quickly.- High levels of impurities are present.- Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (ethanol) and allow it to cool more slowly.- Consider using a different solvent system with a lower boiling point.
The yield of recovered crystals is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. - Colored impurities have similar solubility characteristics to the product.- The impurities were not completely removed during the washing step.- Before the initial cooling, add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.- Ensure thorough washing of the final crystals with ice-cold solvent.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 79-81 °C[1][2]
Appearance White to off-white crystalline solid
Solubility in Water (25 °C) 3.5 g/L[1]
Solubility in Methanol Soluble[1]

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Mixed Solvent System

This protocol describes a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper by pulling air through the funnel for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Visualizations

Recrystallization_Workflow Experimental Workflow for this compound Recrystallization cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimum hot ethanol add_water Add hot water to cloud point dissolve->add_water add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool_rt Slowly cool to room temperature add_ethanol->cool_rt ice_bath Place in ice bath cool_rt->ice_bath filtrate Vacuum filter crystals ice_bath->filtrate wash Wash with ice-cold solvent filtrate->wash dry Dry crystals wash->dry

Caption: Workflow for this compound recrystallization.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Crystals forming? no_crystals No start->no_crystals No yes_crystals Yes start->yes_crystals Yes action_concentrate Concentrate solution &/or induce nucleation no_crystals->action_concentrate oiling_out Oiling out? yes_crystals->oiling_out no_oil No oiling_out->no_oil No yes_oil Yes oiling_out->yes_oil Yes low_yield Low yield? no_oil->low_yield action_reheat Reheat, add more good solvent, cool slowly yes_oil->action_reheat good_yield No low_yield->good_yield No yes_low_yield Yes low_yield->yes_low_yield Yes pure Pure product good_yield->pure action_check_solvent Use minimum solvent, wash with cold solvent yes_low_yield->action_check_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Analysis of α-Methyl Cinnamic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in α-Methyl cinnamic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in α-Methyl cinnamic acid?

A1: Impurities in α-Methyl cinnamic acid can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted benzaldehyde.

  • Synthesis By-products: Compounds formed during condensation reactions.

  • Isomers: The geometric isomer, (Z)-α-Methyl cinnamic acid (cis-isomer).

  • Degradation Products: Oxidation products such as benzoic acid may form under stress conditions.

Q2: What is a typical starting HPLC method for analyzing α-Methyl cinnamic acid and its impurities?

A2: A common approach is to use a reversed-phase HPLC method with a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid or formic acid) is typically effective. UV detection is suitable as α-Methyl cinnamic acid and its likely impurities are UV-active.

Q3: My α-Methyl cinnamic acid peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for acidic compounds like α-Methyl cinnamic acid is a common issue. The primary causes include:

  • Secondary Interactions: Interaction of the acidic analyte with residual silanols on the silica-based column packing.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of α-Methyl cinnamic acid, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Column Contamination: Accumulation of strongly retained compounds on the column.

To resolve this, you can:

  • Lower the Mobile Phase pH: Adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase ensures the analyte is in a single, protonated form.

  • Use an End-capped Column: High-purity, end-capped columns have fewer accessible silanol (B1196071) groups.

  • Column Washing: Implement a regular column washing procedure to remove contaminants.

Q4: I am observing split peaks for my main analyte. What could be the reason?

A4: Split peaks can be caused by several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through two different paths.

  • Partially Blocked Frit: A clogged inlet frit can distort the sample band as it enters the column.

  • Co-eluting Impurity: The split peak might be two closely eluting compounds.

Troubleshooting steps include preparing the sample in the mobile phase, reversing and flushing the column to clear a blocked frit, or replacing the column if a void is suspected.

Experimental Protocol: Impurity Profiling of α-Methyl Cinnamic Acid

This protocol outlines a standard reversed-phase HPLC method for the separation and identification of impurities in α-Methyl cinnamic acid.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • α-Methyl cinnamic acid reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade or ultrapure).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 60:40 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.[1][2]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of α-Methyl cinnamic acid reference standard and dissolve it in 10 mL of methanol (B129727) or mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Solution: Accurately weigh a known amount of the α-Methyl cinnamic acid sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. HPLC Conditions:

ParameterRecommended Conditions
HPLC System Standard HPLC with UV detector
Column C18, 5 µm, 4.6 x 250 mm[2]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)[1][2]
Flow Rate 1.0 mL/minute[2]
Detection UV at 274 nm[2]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled at 25 °C[2]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify impurities by their retention times relative to the main α-Methyl cinnamic acid peak. Quantify impurities using the calibration curve of the main compound (assuming similar response factors for closely related impurities) or by using reference standards for known impurities if available.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for a Related Compound (4-Methylcinnamic Acid) [3]

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:0.1% H3PO4 in Water) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards (Calibration Curve) prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks quantify_impurities Quantify Impurities identify_peaks->quantify_impurities

Caption: Experimental workflow for HPLC analysis of α-Methyl cinnamic acid.

troubleshooting_workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes other_issue Other Issue (e.g., Retention Time Shift) peak_shape->other_issue No splitting Peak Splitting tailing->splitting No Tailing solution_tailing1 Lower Mobile Phase pH tailing->solution_tailing1 Check pH solution_tailing2 Use End-capped Column tailing->solution_tailing2 Check Column Type solution_tailing3 Wash Column tailing->solution_tailing3 Check for Contamination solution_splitting1 Dissolve Sample in Mobile Phase splitting->solution_splitting1 Check Sample Solvent solution_splitting2 Reverse/Flush Column splitting->solution_splitting2 Check for Blockage solution_splitting3 Replace Column splitting->solution_splitting3 Check for Column Void

Caption: Troubleshooting workflow for common HPLC peak shape issues.

References

Resolving peak tailing in HPLC analysis of alpha-Methyl cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of alpha-Methyl cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 often indicates significant tailing that requires troubleshooting.[3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound is most frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprits are typically related to the mobile phase pH and its effect on both the analyte and the column. Other potential causes include issues with the column itself, the HPLC system, or the sample preparation.

Q3: What is the pKa of this compound and why is it important?

Q4: Can the choice of organic solvent in the mobile phase affect peak tailing?

A4: Yes. The most common organic solvents in reversed-phase HPLC are acetonitrile (B52724) and methanol (B129727). They have different polarities and elution strengths, which can influence selectivity and peak shape.[4] While both can be used for the analysis of this compound, one may provide better peak symmetry depending on the specific column and other method parameters. It is often worthwhile to screen both solvents during method development.

Q5: How can I prevent column contamination that may cause peak tailing?

A5: Column contamination can be minimized by using a guard column, ensuring proper sample preparation (e.g., filtration), and periodically flushing the column with a strong solvent to remove strongly retained compounds.[6]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Evaluate and Adjust Mobile Phase pH (Most Common Cause)

The most critical factor for good peak shape of an acidic analyte is maintaining a mobile phase pH that suppresses its ionization.

Experimental Protocol: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Materials:

    • This compound standard

    • HPLC grade water, acetonitrile, and/or methanol

    • Acidifier (e.g., formic acid, phosphoric acid, or trifluoroacetic acid)

    • Calibrated pH meter

  • Procedure:

    • Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 3.0, 2.8, 2.5, and 2.2). To achieve this, add small, precise amounts of an acidifier to the aqueous portion of the mobile phase before mixing with the organic solvent.

    • For each pH level, prepare the final mobile phase by mixing the buffered aqueous component with the organic solvent in the desired ratio (e.g., 50:50 Acetonitrile:Aqueous).

    • Equilibrate the C18 column with the first mobile phase for at least 15-20 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor for the peak.

    • Repeat the equilibration and injection for each subsequent mobile phase pH.

  • Analysis: Compare the tailing factors at each pH. The optimal pH will yield a tailing factor closest to 1.0.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
4.0> 2.0Severe Tailing
3.51.8Significant Tailing
3.01.4Acceptable Tailing
2.51.1Symmetrical Peak

Note: This data is illustrative. Actual results may vary based on the column and HPLC system used.

Step 2: Assess Column Health and Chemistry

A degraded or inappropriate column can be a source of peak tailing.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample components. This can expose more active silanol (B1196071) sites, leading to increased tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If this does not improve the peak shape, the column may need to be replaced.[6]

  • Column Chemistry: Modern, high-purity, end-capped silica (B1680970) columns are designed to minimize the number of free silanol groups and are generally recommended for analyzing acidic compounds.

    • Solution: If you are using an older column, consider switching to a newer generation C18 or C8 column with advanced end-capping.

Step 3: Investigate HPLC System and Hardware

Issues within the HPLC system can contribute to peak broadening and tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak dispersion.[2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

  • Leaking Fittings: A loose connection can disrupt the flow path and lead to distorted peaks.

    • Solution: Check all fittings for leaks and tighten as necessary.

Step 4: Evaluate Sample Preparation and Injection

The way the sample is prepared and introduced to the system can impact peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Visual Troubleshooting Workflows

Below are diagrams to guide the troubleshooting process.

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_ph flush_column Flush or Replace Column check_column->flush_column Yes check_system Check for Leaks and Extra-Column Volume check_column->check_system No flush_column->check_column optimize_system Optimize Tubing and Fittings check_system->optimize_system Yes check_sample Is Sample Overloaded or in Strong Solvent? check_system->check_sample No optimize_system->check_system adjust_sample Reduce Injection Volume or Dilute Sample check_sample->adjust_sample Yes end_node Symmetrical Peak Achieved check_sample->end_node No adjust_sample->check_sample

Caption: A step-by-step workflow for troubleshooting peak tailing.

G Chemical Interactions Causing Peak Tailing cluster_analyte This compound cluster_phase Stationary Phase (Silica) analyte_unionized R-COOH (Unionized) Good Peak Shape analyte_ionized R-COO- (Ionized) Prone to Tailing silanol_ionized Si-O- (Ionized) Active Site for Tailing analyte_ionized->silanol_ionized Strong Secondary Interaction (Causes Tailing) silanol_protonated Si-OH (Protonated) Less Interaction mobile_phase_low_ph Low pH Mobile Phase (e.g., pH 2.5) mobile_phase_low_ph->analyte_unionized Favors mobile_phase_low_ph->silanol_protonated Favors mobile_phase_high_ph High pH Mobile Phase (e.g., pH > 4.5) mobile_phase_high_ph->analyte_ionized Favors mobile_phase_high_ph->silanol_ionized Favors

Caption: Analyte and stationary phase interactions at different pH levels.

References

Minimizing byproduct formation in alpha-Methyl cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of alpha-methyl cinnamic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound and its derivatives include the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation. Each method has its own advantages and potential for side reactions.[1]

Q2: What is the Perkin reaction for this compound synthesis?

A2: The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with propionic anhydride (B1165640) in the presence of a weak base, typically the sodium or potassium salt of propionic acid. This reaction yields this compound.[1][2]

Q3: What is the Knoevenagel condensation for this compound synthesis?

A3: The Knoevenagel condensation for this compound involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as methylmalonic acid or a combination of succinic anhydride and a base. The reaction is often followed by decarboxylation to yield the final product.[1][3][4]

Q4: What is the Claisen-Schmidt condensation and can it be used for this compound synthesis?

A4: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[5] For the synthesis of this compound, this would involve the reaction of benzaldehyde with propionaldehyde (B47417) or a propionate (B1217596) ester. The initial product would be an alpha-methyl cinnamaldehyde, which would then need to be oxidized to the carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common issue in the synthesis of this compound. The following table outlines potential causes and solutions for different synthetic methods.

Synthesis MethodPossible CauseTroubleshooting Steps
Perkin Reaction Moisture: The reaction is sensitive to moisture, which can hydrolyze the propionic anhydride.Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]
Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air.Use freshly distilled benzaldehyde.[1]
Suboptimal Temperature and Time: The reaction typically requires high temperatures (around 180°C) and long reaction times to proceed to completion.Ensure the reaction is heated adequately and for a sufficient duration, monitoring by TLC is recommended.[1]
Knoevenagel Condensation Inappropriate Catalyst: The choice and amount of base are crucial.Optimize the catalyst and its concentration. For example, in a microwave-assisted synthesis with succinic anhydride, 50 mol% of NaOH was found to be optimal.
Incomplete Decarboxylation: The intermediate may not fully decarboxylate to the final product.Adjusting the reaction temperature and time can promote complete decarboxylation.
Claisen-Schmidt Condensation Self-condensation of Propionaldehyde: Propionaldehyde can undergo self-condensation in the presence of a base.Slowly add the propionaldehyde to the reaction mixture containing the benzaldehyde and base to keep its concentration low.
Cannizzaro Reaction: Benzaldehyde can undergo a disproportionation reaction in the presence of a strong base.Use a milder base or optimize the base concentration.
Issue 2: Formation of Byproducts

The formation of byproducts can complicate purification and reduce the overall yield. The following table details common byproducts and strategies to minimize their formation.

Synthesis MethodCommon Byproduct(s)Minimization Strategies
Perkin Reaction Tar-like substances: Resulting from self-condensation of benzaldehyde or other side reactions at high temperatures.Ensure the reaction temperature does not significantly exceed the recommended range and use purified benzaldehyde.[1]
Mixed Anhydrides: Formation of mixed anhydrides can lead to a mixture of products.Use the sodium or potassium salt of the corresponding carboxylic acid (propionic acid) as the base.
Knoevenagel Condensation Michael Addition Product: The product can undergo a Michael addition with another molecule of the active methylene compound enolate.Use a weaker base to reduce the concentration of the enolate.[1]
Unwanted Decarboxylation: In some cases, the desired intermediate may undergo premature or unwanted decarboxylation.Careful control of reaction temperature and time is crucial.
Claisen-Schmidt Condensation Self-condensation Products: Propionaldehyde can react with itself to form higher molecular weight byproducts.Slow addition of propionaldehyde to the reaction mixture.
Benzyl Alcohol and Benzoic Acid: From the Cannizzaro reaction of benzaldehyde.Use a milder base or stoichiometric amounts of a strong base.

Data Presentation

The following table summarizes quantitative data from a study on the microwave-assisted Knoevenagel-Doebner synthesis of this compound from benzaldehyde and succinic anhydride using NaOH as a catalyst.

Catalyst Loading (mol%)Reaction Time (min)Yield (%)
010<10
10840
20665
30580
40490
503.595

Data adapted from a study on the synthesis of alpha-methylene cinnamic acid derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel-Doebner Synthesis of this compound

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.

Materials:

  • Benzaldehyde (5 mmol)

  • Succinic anhydride (5 mmol)

  • Sodium hydroxide (B78521) (NaOH) (2.5 mmol)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • 50-mL Borosil beaker

  • Glass rod

  • Microwave oven (600 W)

  • TLC setup for monitoring

Procedure:

  • In a 50-mL Borosil beaker, place benzaldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).

  • Thoroughly mix the reaction mixture with a glass rod.

  • Irradiate the mixture in a microwave oven at 600 W for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mass to cool to room temperature.

  • Acidify the mixture with dilute HCl, which will cause the product to precipitate.

  • Isolate the product by filtration and wash it with water.

  • The isolated product can be further purified by crystallization from ethanol.[4]

Protocol 2: Perkin Reaction for the Synthesis of alpha-Phenylcinnamic Acid (as a reference for this compound Synthesis)

This protocol for a related compound can be adapted for the synthesis of this compound by substituting phenylacetic acid and its salt with propionic acid and its salt.

Materials:

  • Benzaldehyde (0.40 mole), freshly purified

  • Propionic acid (0.40 mole)

  • Anhydrous triethylamine (B128534) (40 ml)

  • Propionic anhydride (80 ml)

  • 500-ml round-bottomed flask

  • Reflux condenser

  • Steam distillation apparatus

  • Ethanol

  • Water

  • Decolorizing carbon

  • 6N Hydrochloric acid

Procedure:

  • In a 500-ml round-bottomed flask, combine freshly purified benzaldehyde (0.40 mole), propionic acid (0.40 mole), anhydrous triethylamine (40 ml), and propionic anhydride (80 ml).

  • Gently boil the mixture under reflux for 5 hours.

  • After the heating period, perform a steam distillation of the reaction mixture until the distillate is no longer cloudy.

  • Cool the aqueous residue and separate the solution from the solid by decantation.

  • Dissolve the solid in hot 95% ethanol and add water (including the decanted solution).

  • Heat the mixture to boiling, add decolorizing carbon, and filter the hot solution.

  • Immediately acidify the filtrate with 6N hydrochloric acid.

  • Cool the solution to allow the product to crystallize and collect the crystals by filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Mandatory Visualizations

Perkin_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Potential Byproducts Benzaldehyde Benzaldehyde AldolAdduct Aldol Adduct Benzaldehyde->AldolAdduct Nucleophilic Attack Tar Tar-like Substances Benzaldehyde->Tar Self-condensation PropionicAnhydride Propionic Anhydride Enolate Enolate of Propionic Anhydride PropionicAnhydride->Enolate Deprotonation SelfCondensation Self-condensation Products PropionicAnhydride->SelfCondensation Self-condensation Base Base (e.g., Sodium Propionate) Enolate->AldolAdduct alphaMethylCinnamicAcid This compound AldolAdduct->alphaMethylCinnamicAcid Dehydration & Hydrolysis

Caption: Perkin reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurities Detected? Start->Problem CheckReactants Verify Purity and Stoichiometry of Reactants Problem->CheckReactants Yes AnalyzeByproducts Identify Byproducts (GC-MS, NMR) Problem->AnalyzeByproducts Impurities Present SuccessfulProduct High Purity Product Problem->SuccessfulProduct No CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) CheckReactants->CheckConditions OptimizeReactants Purify/Dry Reactants & Adjust Stoichiometry CheckReactants->OptimizeReactants OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions OptimizeReactants->Problem OptimizeConditions->Problem ModifyPurification Adjust Purification Method (Recrystallization, Chromatography) AnalyzeByproducts->ModifyPurification ModifyPurification->SuccessfulProduct

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: α-Methyl Cinnamic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-Methyl Cinnamic Acid. The information presented here is designed to assist in anticipating and resolving stability-related issues during experimentation and product development.

Disclaimer: Direct experimental data on the forced degradation of α-Methyl Cinnamic Acid is limited in publicly available literature. Therefore, much of the information on degradation pathways and products is based on studies of the closely related compound, cinnamic acid. This guide should be used as a reference for potential stability issues and a framework for designing specific stability studies for α-Methyl Cinnamic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for α-Methyl Cinnamic Acid?

A1: Like its analogue cinnamic acid, α-Methyl Cinnamic Acid is susceptible to degradation under various conditions. The primary concerns include:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce chemical changes.[1]

  • Oxidation: The molecule can be susceptible to oxidative degradation.

  • Thermal Stress: Elevated temperatures can lead to decomposition.[2]

  • pH-related Hydrolysis: Although generally stable, extreme pH conditions could potentially lead to hydrolysis.

Q2: What are the likely degradation products of α-Methyl Cinnamic Acid?

A2: Based on studies of cinnamic acid, the following degradation products can be anticipated:

  • Photodegradation:

    • Cis-Trans Isomers: UV exposure can cause isomerization of the more common trans-isomer to the cis-isomer.[1]

    • Cyclobutane (B1203170) Dimers: In the solid state or in concentrated solutions, [2+2] cycloaddition can occur, leading to the formation of cyclobutane derivatives analogous to truxillic and truxinic acids.[1]

  • Oxidation:

    • Oxidative cleavage of the double bond could potentially yield benzaldehyde (B42025) and pyruvic acid . This is an extrapolation from the oxidation of cinnamic acid, which yields benzaldehyde and glyoxylic acid.

  • Thermal Degradation:

    • At high temperatures, decarboxylation is a likely degradation pathway, which would result in the formation of 1-phenyl-1-propene .[2]

Q3: How can I prevent the degradation of α-Methyl Cinnamic Acid during my experiments?

A3: To minimize degradation, the following precautions are recommended:

  • Light Protection: Store solid α-Methyl Cinnamic Acid and its solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[1] Conduct experiments under amber or UV-filtered light where possible.

  • Temperature Control: Store the compound at recommended cool temperatures and avoid prolonged exposure to high temperatures during experiments.

  • Inert Atmosphere: For solutions, consider degassing solvents to remove dissolved oxygen and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: Maintain a neutral pH for solutions unless the experimental protocol requires acidic or basic conditions. Studies on cinnamic acid suggest that a neutral or slightly alkaline pH can reduce the rate of photodegradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Photodegradation (isomerization or dimerization)Confirm the identity of new peaks using mass spectrometry. Prevent further degradation by protecting samples from light. An unexpected peak eluting close to the main peak may be the cis-isomer.[1]
OxidationUse degassed solvents and consider adding an antioxidant if compatible with your experiment.
Thermal DegradationReduce the temperature of the experiment or the duration of heat exposure.
Loss of compound potency or concentration General degradationReview storage conditions (light, temperature, atmosphere). Prepare fresh solutions for critical experiments.
pH-induced hydrolysisIf working in acidic or basic conditions, assess the stability of α-Methyl Cinnamic Acid at the specific pH of your experiment.
Change in physical appearance (e.g., color change, precipitation) Significant degradationWhile not always visible, a physical change suggests substantial degradation.[1] It is crucial to use analytical methods like HPLC to accurately assess purity.

Quantitative Data Summary

Stress Condition Typical Reagents and Parameters Potential Degradation Products (based on Cinnamic Acid) Recommended Analytical Technique
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C)[3]To be determinedRP-HPLC with UV/PDA and MS detection
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C)[3]To be determinedRP-HPLC with UV/PDA and MS detection
Oxidation 0.1% to 3% H₂O₂, room temperature[3]Benzaldehyde, Pyruvic AcidRP-HPLC with UV/PDA and MS detection
Thermal Degradation Dry heat (e.g., >80°C) or solution at elevated temperature1-phenyl-1-propene (from decarboxylation)RP-HPLC with UV/PDA and MS detection, GC-MS
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)cis-α-Methyl Cinnamic Acid, Cyclobutane DimersRP-HPLC with UV/PDA and MS detection

Experimental Protocols

The following are generalized protocols for performing forced degradation studies. These should be adapted based on the specific properties of α-Methyl Cinnamic Acid and the analytical method being used.

Protocol 1: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of α-Methyl Cinnamic Acid acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal prep->thermal photo Photolytic prep->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products hplc->characterize

Workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of α-Methyl Cinnamic Acid in a suitable solvent.

    • Add an equal volume of 0.1 N to 1 N HCl.

    • Heat the solution (e.g., at 60°C) and take samples at various time points.

    • Neutralize the samples with an equivalent amount of base before analysis.[3]

  • Base Hydrolysis:

    • Prepare a solution of α-Methyl Cinnamic Acid.

    • Add an equal volume of 0.1 N to 1 N NaOH.

    • Heat the solution and sample as in the acid hydrolysis protocol.

    • Neutralize the samples with an equivalent amount of acid before analysis.[3]

  • Oxidative Degradation:

    • Prepare a solution of α-Methyl Cinnamic Acid.

    • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation:

    • For solid-state studies, place the solid compound in a controlled temperature oven.

    • For solution studies, reflux a solution of the compound.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose a solution of α-Methyl Cinnamic Acid to a light source that emits both UV and visible light, following ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample at various time points.

Protocol 2: Stability-Indicating HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method with UV detection is generally suitable for analyzing α-Methyl Cinnamic Acid and its degradation products.

G start Start: Develop Initial HPLC Method stress Perform Forced Degradation Studies start->stress inject Inject Stressed Samples into HPLC stress->inject evaluate Evaluate Peak Purity and Resolution inject->evaluate decision Adequate Separation? evaluate->decision optimize Optimize Method (e.g., Gradient, pH, Column) decision->optimize No validate Validate Method (ICH Guidelines) decision->validate Yes optimize->inject end End: Stability-Indicating Method validate->end

Logical workflow for HPLC method development.

Recommended Starting HPLC Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).

  • Column Temperature: Ambient or controlled at 25-30°C.

This initial method should be optimized to ensure adequate separation of the parent peak from all degradation product peaks. Mass spectrometry (MS) is invaluable for identifying the molecular weights of the degradation products, which aids in their structural elucidation.[4]

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of α-Methyl Cinnamic Acid based on known reactions of cinnamic acid.

G cluster_photo Photodegradation cluster_ox Oxidation cluster_therm Thermal Degradation parent α-Methyl Cinnamic Acid isomer cis-Isomer parent->isomer UV Light dimer Cyclobutane Dimers parent->dimer UV Light (Solid/Conc.) benzaldehyde Benzaldehyde parent->benzaldehyde Oxidizing Agent pyruvic Pyruvic Acid parent->pyruvic Oxidizing Agent propene 1-phenyl-1-propene parent->propene Heat

Potential degradation pathways of α-Methyl Cinnamic Acid.

References

Validation & Comparative

Comparative Antimicrobial Efficacy: α-Methyl Cinnamic Acid vs. Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance has spurred significant interest in the development of novel therapeutic agents. Among the promising candidates are natural compounds and their synthetic derivatives. This guide provides a comprehensive comparison of the antimicrobial activities of α-methyl cinnamic acid and its parent compound, cinnamic acid. By presenting available experimental data, detailing methodologies, and visualizing potential mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform further investigation and potential therapeutic applications.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC values for α-methyl cinnamic acid and cinnamic acid against a range of pathogenic bacteria and fungi. It is important to note that direct comparisons should be made with caution, as variations in experimental protocols can influence MIC outcomes.

Table 1: Comparative Antimicrobial Activity of α-Methyl Cinnamic Acid and Cinnamic Acid

CompoundMicroorganismTypeMIC
α-Methyl Cinnamic Acid General Bacteria15 - 25 mM[1]
Cinnamic Acid Staphylococcus aureusGram-positive Bacteria0.5 mg/mL[2]
Bacillus subtilisGram-positive Bacteria0.5 mg/mL[2]
Escherichia coliGram-negative Bacteria1 mg/mL[2]
Pseudomonas aeruginosaGram-negative Bacteria1 mg/mL[2]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive Bacteria1 mg/mL[2]
Candida albicansFungus405 µM[3]
Aspergillus nigerFungus844 µM[3]

Note: The available data for α-methyl cinnamic acid provides a general inhibitory concentration range against bacteria, while more specific MIC values for individual microorganisms are available for cinnamic acid. Further research is needed to establish a more detailed antimicrobial profile for α-methyl cinnamic acid.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of action for cinnamic acid and its derivatives is the disruption of the microbial cell membrane.[4] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The introduction of a methyl group in α-methyl cinnamic acid is believed to influence its lipophilicity, potentially altering its interaction with the cell membrane.

The proposed mechanism involves the following steps:

  • Membrane Intercalation: The lipophilic nature of the compounds allows them to penetrate and intercalate into the lipid bilayer of the microbial cell membrane.

  • Increased Permeability: This insertion disrupts the structural integrity of the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Disruption of Cellular Processes: The loss of these vital components and the dissipation of the membrane potential disrupt critical cellular processes, including energy production and DNA replication.

Derivatives of α-methyl cinnamic acid have also been shown to affect the fungal antioxidant system and MAPK signaling pathways, suggesting multiple modes of action.[1]

cluster_membrane Microbial Cell Membrane Compound α-Methyl Cinnamic Acid / Cinnamic Acid Membrane Lipid Bilayer Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Proposed mechanism of antimicrobial action.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.

Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (α-methyl cinnamic acid, cinnamic acid)

  • Microbial culture (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium directly in the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Test Compounds in 96-Well Plate PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for the Broth Microdilution Assay.

Conclusion

Both cinnamic acid and α-methyl cinnamic acid demonstrate antimicrobial properties, with the primary mechanism of action being the disruption of the microbial cell membrane. Cinnamic acid has been more extensively studied, with specific MIC values available for a variety of bacteria and fungi. The available data for α-methyl cinnamic acid is currently more general, indicating a need for further research to establish a detailed antimicrobial profile. The addition of the α-methyl group may influence the compound's lipophilicity and its interaction with microbial membranes, a hypothesis that warrants further investigation. The experimental protocols outlined in this guide provide a framework for future comparative studies to elucidate the relative potencies and full therapeutic potential of these compounds in the fight against antimicrobial resistance.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of α-Methyl Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential therapeutic compounds is paramount. Cinnamic acid and its derivatives have emerged as a promising class of molecules with diverse biological activities, including notable anticancer properties. This guide provides an objective comparison of the cytotoxic effects of α-methyl cinnamic acid derivatives and related analogs, supported by experimental data and detailed methodologies.

The introduction of a methyl group at the alpha position of cinnamic acid can significantly influence its biological activity. This structural modification can alter the molecule's conformation, lipophilicity, and interaction with biological targets, thereby modulating its cytotoxic potential. This guide summarizes key findings on the in vitro cytotoxicity of these compounds against various cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic effects of α-methyl cinnamic acid derivatives and other relevant cinnamic acid analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency in inhibiting cell growth. The following table summarizes the IC50 values of various derivatives against different human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Chloro-α-methylcinnamic acidAspergillus fumigatusNot specified (inhibitory at 0.1-1.0 mM)[1]
α-Methylcinnamic acidVarious bacteria>25 mM (inhibitory at 5-25 mM)[2]
Compound 5 (Novel Cinnamic Acid Derivative)A-549 (Lung)10.36[3][4][5]
Methyl-substituted amide derivatives (1, 5, 9)A-549 (Lung)10.36 - 11.38[3][5]
Cinnamic acid amides (various)A-549 (Lung)10 - 18[5]
Cinnamic acid esters and amides (various)HeLa, K562, Fem-x, MCF-742 - 166[6]
Harmicine-cinnamic acid hybrids (36d, 36e, 36f)HepG2 (Liver)0.74 - 3.11[7]
trans-Cinnamic acid (t-CA)HT29 (Colon)250[5]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[1][5]

Experimental Protocols

The evaluation of cytotoxicity for cinnamic acid derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The attached cells are then treated with various concentrations of the test compounds (α-methyl cinnamic acid derivatives and other analogs) and a vehicle control (e.g., DMSO).[8] The incubation period with the compounds typically ranges from 24 to 72 hours.[5]

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the metabolic conversion of MTT by viable cells.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, which are purple, are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability for each treatment group is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[8]

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate the workflow for assessing cytotoxicity and a simplified signaling pathway involved in cinnamic acid-induced apoptosis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Cytotoxicity experimental workflow.

G cluster_pathway Simplified Apoptosis Signaling Pathway Cinnamic_Acid Cinnamic Acid Derivatives TNFR1 TNFR1 Cinnamic_Acid->TNFR1 Procaspase8 Procaspase-8 TNFR1->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Cinnamic acid-induced apoptosis pathway.

Mechanism of Action: A Glimpse into Cellular Effects

Cinnamic acid derivatives often exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[8] One of the proposed mechanisms involves the activation of caspase signaling cascades. For instance, unsubstituted cinnamic acid has been shown to induce apoptosis in breast cancer cells through a pathway mediated by TNFA-TNFR1, which leads to the cleavage of caspase-8 and caspase-3.[8] Furthermore, some derivatives can arrest the cell cycle at specific checkpoints, thereby halting the proliferation of cancer cells.[9] The anti-inflammatory properties of these compounds, often mediated by the inhibition of the NF-κB signaling pathway, may also contribute to their overall anticancer effects.[1][9]

References

Structure-Activity Relationship of α-Methyl Cinnamic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of α-methyl cinnamic acid analogues, focusing on their antifungal and anticancer activities. The information presented is based on experimental data from various studies, offering insights into how chemical modifications of the α-methyl cinnamic acid scaffold influence its biological efficacy.

Comparative Analysis of Biological Activity

The introduction of a methyl group at the alpha position of cinnamic acid, along with various substitutions on the phenyl ring, has been shown to significantly modulate the biological activity of this class of compounds. The following tables summarize the quantitative data on the antifungal and anticancer activities of selected α-methyl cinnamic acid analogues and related derivatives.

Antifungal Activity

Substitutions on the phenyl ring of α-methyl cinnamic acid have a pronounced effect on its antifungal properties. Halogen and methyl groups, particularly at the para position, have been shown to enhance activity.

Table 1: Antifungal Activity of α-Methyl Cinnamic Acid Analogues

CompoundFungal StrainActivity MetricValue
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiae (cell wall integrity mutants)Growth InhibitionComplete at 0.5 mM
4-methylcinnamic acidSaccharomyces cerevisiae (cell wall integrity mutants)Growth InhibitionComplete at 0.5 mM
3-methylcinnamic acidSaccharomyces cerevisiae (cell wall integrity mutants)Growth InhibitionComplete at 0.5 mM
4-methoxycinnamic acidSaccharomyces cerevisiae (cell wall integrity mutants)Growth InhibitionComplete at 0.5 mM
Cinnamic AcidAspergillus nigerMIC844 µM[1]
4-methoxycinnamic acidVarious fungal speciesMIC50.4 - 449 µM[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

α-Methyl cinnamic acid analogues have also been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, are critical for anticancer potency.

Table 2: Anticancer Activity of α-Methyl Cinnamic Acid Analogues and Derivatives

CompoundCancer Cell LineIC50 Value (µM)
α-Methylcinnamic acid derivative 1A-549 (Lung Cancer)11.38[2]
α-Methylcinnamic acid derivative 5A-549 (Lung Cancer)10.36[2]
α-Methylcinnamic acid derivative 9A-549 (Lung Cancer)11.06[2]
Cinnamic acid derivative 4HL60 (Leukemia), MCF-7 (Breast), A549 (Lung)8.09, 3.26, 9.34[3]
Cinnamic acidHT-144 (Melanoma)2400[4]
4-Methylcinnamic acid linked to OA-2-chlorobenzyl esterMCF-7 (Breast Cancer)1.79[5]

IC50: Half-maximal inhibitory concentration; OA: Oleanolic Acid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to determine the biological activities presented in this guide.

Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.[6]

  • Preparation of Fungal Inoculum: Fungal strains are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.[7] Spores are then harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[8]

  • Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent like DMSO.[7] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[6]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension.[7] The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[7][8]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visible inhibition of fungal growth.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.[9] The IC50 value is then calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methyl analogues are believed to share this mechanism. The pathway involves the activation of the IKK (IκB kinase) complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Alpha-methyl cinnamic acid analogues are thought to interfere with this cascade, potentially by inhibiting the IKK complex.[10][11]

NF_kappaB_Inhibition Inhibition of NF-κB Signaling by α-Methyl Cinnamic Acid Analogues cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_cytoplasm p50/p65 (Inactive) NFkB_nucleus p50/p65 (Active) IkBa->NFkB_nucleus Degrades, releasing p50/p65 Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nucleus->Gene_Transcription Translocates to nucleus and activates Alpha_Methyl_Cinnamic_Acid α-Methyl Cinnamic Acid Analogues Alpha_Methyl_Cinnamic_Acid->IKK_complex Inhibits MIC_Workflow Workflow for Broth Microdilution MIC Assay prep_fungi Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at 35°C inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC read->determine_mic

References

Validation of HPLC method for alpha-Methyl cinnamic acid in plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioanalytical Method Validation of alpha-Methylcinnamic Acid in Plasma

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a critical step in pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of alpha-Methylcinnamic acid in plasma. The comparison is supported by detailed experimental protocols and performance data to assist in selecting the most appropriate analytical technique.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. While HPLC-UV is a robust, cost-effective, and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices.[1][2]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 50 µg/mL0.5 - 500 ng/mL[3][4]
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 ng/mL[3]
Accuracy (% Recovery) 97.5% - 103.2%98.5% - 101.8%
Precision (% RSD) < 2.0%< 9.0%[4]
Selectivity Good, potential for interferenceExcellent, highly selective[3]
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols adhere to established bioanalytical method validation guidelines.[5][6][7]

This method is designed for robust and routine quantification of alpha-Methylcinnamic acid in plasma.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of Acetonitrile (B52724) and 0.1% Phosphoric Acid in water (e.g., 50:50, v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30°C.

  • Run Time: Approximately 10 minutes.

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

3. Preparation of Standards:

  • Stock Solution: Prepare a 1 mg/mL stock solution of alpha-Methylcinnamic acid in methanol.

  • Working Standards: Prepare calibration curve standards by serially diluting the stock solution with blank plasma to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution.[8]

This method provides higher sensitivity and is ideal for studies requiring lower limits of quantification.[1][9]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.[3][4]

2. Mass Spectrometry Conditions:

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (alpha-Methylcinnamic acid): To be determined by direct infusion of a standard solution.

  • MRM Transition (Internal Standard, e.g., Tinidazole): m/z 245.6 → 126.0.[3][4]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 50 µL of 1M HCl to acidify the sample.[3]

  • Add 600 µL of extraction solvent (e.g., ethyl acetate).[3]

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B).

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Workflow

The validation of any bioanalytical method is a structured process to ensure its suitability for the intended purpose.[6] The workflow involves assessing multiple parameters to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specific biological matrix.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev Method Optimization (Chromatography & Sample Prep) Val_Start Validation Protocol Dev->Val_Start Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision (Intra- & Inter-day) Val_Start->Precision Selectivity Selectivity Val_Start->Selectivity Recovery Extraction Recovery & Matrix Effect Val_Start->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Val_Start->Stability Report Validation Report Linearity->Report Accuracy->Report Precision->Report Selectivity->Report Recovery->Report Stability->Report Analysis Routine Sample Analysis (e.g., Pharmacokinetic Studies) Report->Analysis

Caption: Logical workflow for the bioanalytical method validation process.

Conclusion

The selection between HPLC-UV and LC-MS/MS for the quantification of alpha-Methylcinnamic acid in plasma should be guided by the specific needs of the research. The HPLC-UV method offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary requirement. Conversely, the LC-MS/MS method is the superior choice for studies demanding high sensitivity, selectivity, and throughput, making it the gold standard for bioanalytical quantification in drug development.[1] Both methods, when properly validated according to the outlined protocols, can provide accurate and reliable data for pharmacokinetic and other related studies.

References

Interpreting the Mass Spectrum of alpha-Methyl Cinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cinnamic acid derivatives, understanding their fragmentation patterns in mass spectrometry is crucial for structural elucidation and identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrum of alpha-methyl cinnamic acid with its parent compound, cinnamic acid, and a positional isomer, 4-methylcinnamic acid.

Comparative Analysis of Fragmentation Patterns

The introduction of a methyl group at the alpha position of cinnamic acid significantly influences its fragmentation pattern under electron ionization. The following table summarizes the major fragment ions and their relative intensities for this compound, cinnamic acid, and 4-methylcinnamic acid.

m/zProposed Fragment IonChemical FormulaRelative Intensity (%) - α-Methyl Cinnamic AcidRelative Intensity (%) - Cinnamic AcidRelative Intensity (%) - 4-Methylcinnamic Acid[1]
162[M]•+[C10H10O2]•+~70~8085
147[M-CH3]•+[C9H7O2]•+~20-60
118[M-CO2]•+[C9H10]•+~100 (Base Peak)-100 (Base Peak)
117[M-COOH]•+[C9H9]•+~95~100 (Base Peak)95
103[C8H7]•+[C8H7]•+~30~50-
91[C7H7]•+[C7H7]•+~40~3040
77[C6H5]•+[C6H5]•+~25~40-

Note: Relative intensities for this compound and cinnamic acid are estimated from the NIST WebBook mass spectra.[2]

The base peak for this compound is observed at m/z 118, corresponding to the loss of carbon dioxide ([M-CO2]•+). This is also the base peak for 4-methylcinnamic acid. In contrast, the base peak for cinnamic acid is at m/z 117, resulting from the loss of the carboxyl radical ([M-COOH]•+). The presence of the alpha-methyl group in this compound facilitates the cleavage of the C-C bond between the carbonyl group and the alpha-carbon, leading to the prominent [M-CO2]•+ fragment.

Experimental Protocols

Mass Spectrometry Analysis of Cinnamic Acid Derivatives

A standard method for analyzing cinnamic acid derivatives is through gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of methanol (B129727) or dichloromethane).

  • If necessary, derivatize the carboxylic acid group to a more volatile ester (e.g., methyl ester) by reacting with a suitable agent like diazomethane (B1218177) or by using an esterification kit. This is often done to improve chromatographic separation and reduce tailing.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained around 230°C.

  • Quadrupole Temperature: Typically maintained around 150°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

Visualizing Fragmentation and Workflows

To better understand the fragmentation process and the experimental setup, the following diagrams are provided.

fragmentation_pathway M α-Methyl Cinnamic Acid [M]•+ m/z = 162 F118 [M-CO2]•+ m/z = 118 M->F118 - CO2 F117 [M-COOH]•+ m/z = 117 M->F117 - COOH F91 [C7H7]•+ m/z = 91 F117->F91 - C2H2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Analyte Solvent Dissolve in Volatile Solvent Sample->Solvent Derivatization Derivatization (Optional) Solvent->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum Interpretation Fragmentation Pattern Interpretation MassSpectrum->Interpretation

Caption: General workflow for GC-MS analysis of organic compounds.

References

A Comparative Guide to the Anti-inflammatory Effects of α-Methyl Cinnamic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of α-Methyl cinnamic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While direct comparative studies on α-Methyl cinnamic acid are limited, this document leverages available data on cinnamic acid and its derivatives to provide a thorough analysis of its potential anti-inflammatory mechanisms and efficacy in contrast to ibuprofen.

Executive Summary

Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This mechanism is well-characterized and forms the basis of its analgesic, antipyretic, and anti-inflammatory actions. In contrast, emerging evidence on cinnamic acid and its derivatives suggests a different mechanistic approach, focusing on the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4).[5] This fundamental difference in their mechanism of action suggests distinct therapeutic profiles and potential applications.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the anti-inflammatory profiles of ibuprofen and cinnamic acid derivatives. It is important to note that the data for cinnamic acid derivatives is not specific to the α-Methyl variant and is collated from various studies to provide a representative profile.

FeatureIbuprofenCinnamic Acid & Derivatives
Primary Mechanism Non-selective inhibition of COX-1 and COX-2 enzymes.[1][2][3][4]Inhibition of NF-κB and TLR4 signaling pathways.[5] Potential inhibition of lipoxygenase (LOX).
Key Molecular Targets Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2).IκB kinase (IKK), NF-κB, Toll-like receptor 4 (TLR4).
Effect on Prostaglandin (B15479496) Synthesis Direct inhibition, leading to reduced prostaglandin levels.[2][6]Indirect or no primary effect.
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Reduction in cytokine production, likely secondary to COX inhibition.Direct inhibition of cytokine gene transcription via NF-κB pathway modulation.[5][7]
COX-1 IC50 (μM) 12 - 13[1][3]Not a primary target.
COX-2 IC50 (μM) 80 - 370[1][3]Not a primary target.
Lipoxygenase (LOX) Inhibition IC50 (μM) Not a primary target.4.5 - 100 (for various derivatives)[6][8][9][10]

Disclaimer: The quantitative data presented is derived from multiple independent studies and may not be directly comparable due to variations in experimental conditions. The data for cinnamic acid derivatives is intended to be representative and may not reflect the specific activity of α-Methyl cinnamic acid.

Mechanistic Insights: Visualizing the Signaling Pathways

The anti-inflammatory actions of ibuprofen and cinnamic acid derivatives are initiated through distinct signaling cascades. The following diagrams, generated using Graphviz, illustrate these divergent pathways.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Cinnamic_Acid_Mechanism cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation DNA DNA NFkB->DNA translocates to Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Anti-inflammatory mechanism of cinnamic acid derivatives via NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are outlines of key experimental protocols.

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are utilized.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., ibuprofen) or a vehicle control.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Product Quantification: The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The percentage of enzyme inhibition is plotted against the logarithm of the compound concentration to calculate the IC50 value.[11]

Cellular Assay for Pro-inflammatory Cytokine Production

Objective: To evaluate the effect of a compound on the production of pro-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

  • Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-6.

  • Treatment: Concurrently with or prior to LPS stimulation, the cells are treated with various concentrations of the test compound (e.g., a cinnamic acid derivative).

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using ELISA.

  • Data Analysis: The percentage of cytokine inhibition relative to the LPS-stimulated control is calculated for each compound concentration to determine its inhibitory potency.[12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of potential anti-inflammatory compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cellular Activity Compound Test Compound (e.g., α-Methyl Cinnamic Acid) In_Vitro In Vitro Assays Compound->In_Vitro Cell_Based Cell-Based Assays Compound->Cell_Based Data_Analysis Data Analysis & Mechanism of Action Studies In_Vitro->Data_Analysis COX_Assay COX-1/COX-2 Inhibition LOX_Assay LOX Inhibition Cell_Based->Data_Analysis Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition NO_Assay Nitric Oxide (NO) Production In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) Data_Analysis->In_Vivo

Caption: A generalized workflow for evaluating anti-inflammatory compounds.

Conclusion

Ibuprofen and α-Methyl cinnamic acid (based on data from related cinnamic acid derivatives) represent two distinct approaches to anti-inflammatory drug action. Ibuprofen's well-understood inhibition of the COX pathway provides broad and effective relief from inflammation and pain. Cinnamic acid derivatives, on the other hand, offer a potentially more targeted approach by modulating specific inflammatory signaling cascades like the NF-κB pathway. This difference in mechanism may translate to a varied spectrum of efficacy and side effects. Further research, including direct comparative studies and investigations into the specific activity of α-Methyl cinnamic acid, is warranted to fully elucidate its therapeutic potential as a novel anti-inflammatory agent.

References

A Comparative Guide to Chiral Separation of α-Methyl Cinnamic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in the development and quality control of chiral drugs. α-Methyl cinnamic acid, a valuable chiral building block, presents a common challenge for analytical chemists. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of α-methyl cinnamic acid enantiomers, using the structurally similar and well-studied compound, 2-phenylpropionic acid, as a proxy. The following sections detail the performance of various chiral stationary phases (CSPs), provide comprehensive experimental protocols, and offer visual workflows to aid in method development.

Data Presentation: Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. The performance of several common CSPs for the separation of 2-phenylpropionic acid, an analogue of α-methyl cinnamic acid, is summarized below. This data provides a strong indication of the expected performance for α-methyl cinnamic acid under similar conditions. Polysaccharide-based CSPs are renowned for their broad applicability in chiral separations.[1]

Table 1: Comparison of HPLC Column Performance for the Chiral Separation of 2-Phenylpropionic Acid Enantiomers

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/2-Propanol/TFA (95/5/0.1)1.0253.203.901.222.50[1]
Cellulose tris(4-methylbenzoate)Chiralcel OJ-Hn-Hexane/2-Propanol/TFA (98/2/0.1)1.0Ambient--->1.5[2]
α1-acid glycoprotein (B1211001) (AGP)CHIRALPAK AGP10 mM Phosphate (B84403) Buffer (pH 7.0)/Acetonitrile (B52724) (90/10)0.9255.307.401.402.80[1]
Hydroxypropyl-β-cyclodextrinCyclobond I 2000 HP-RSP1% Triethylammonium Acetate (pH 4.1)/Acetonitrile (95/5)1.025--->1.5[1]

*k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively.[1] *α: Separation factor (k'2/k'1).[1] *Rs: Resolution factor.[1] *TFA: Trifluoroacetic acid.[1] *-: Data not specified in the source.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to achieving reliable and consistent chiral separations. The following protocols are based on established methods for the separation of profens, a class of compounds to which α-methyl cinnamic acid belongs.[1][2]

Method 1: Normal-Phase HPLC on Polysaccharide-Based CSPs

This method is broadly applicable to polysaccharide-based columns such as Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H.

Instrumentation:

  • Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-hexane, 2-propanol (isopropanol).

  • Additive: Trifluoroacetic acid (TFA).

  • Sample: Racemic α-methyl cinnamic acid dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation:

    • For Chiralpak AD-H: Prepare a mixture of n-hexane, 2-propanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

    • For Chiralcel OD-H: Prepare a mixture of n-hexane, 2-propanol, and TFA in a ratio of 95:5:0.1 (v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the selected chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for α-methyl cinnamic acid (e.g., 254 nm).

  • Sample Analysis:

    • Prepare a standard solution of racemic α-methyl cinnamic acid (e.g., 1 mg/mL) in the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) of the sample solution.

    • Record the chromatogram and determine the retention times, separation factor, and resolution of the enantiomers.

Method 2: Reversed-Phase HPLC on a Protein-Based CSP

This method is suitable for protein-based columns like the CHIRALPAK AGP.

Instrumentation:

  • As described in Method 1.

Materials:

  • Column: CHIRALPAK AGP (150 mm x 4.0 mm, 5 µm).

  • Solvents: HPLC grade acetonitrile and water.

  • Buffer: Potassium phosphate monobasic and sodium phosphate dibasic for buffer preparation.

  • Sample: Racemic α-methyl cinnamic acid dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM phosphate buffer and adjust the pH to 7.0.

    • Prepare the mobile phase by mixing the 10 mM phosphate buffer and acetonitrile in a ratio of 90:10 (v/v).

    • Degas the mobile phase.

  • HPLC System Setup:

    • Install the CHIRALPAK AGP column and equilibrate with the mobile phase at a flow rate of 0.9 mL/min.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to an appropriate wavelength.

  • Sample Analysis:

    • Prepare a standard solution of racemic α-methyl cinnamic acid in the mobile phase.

    • Inject the sample and record the chromatogram.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the development of a chiral HPLC separation method.

G cluster_0 Method Development Start cluster_1 Screening Phase cluster_2 Optimization Phase cluster_3 Validation & Analysis A Define Analyte (α-Methyl Cinnamic Acid) B Select Diverse CSPs (Polysaccharide, Protein, Cyclodextrin) A->B C Screen Mobile Phases (Normal, Reversed, Polar Organic) B->C D Optimize Mobile Phase (Solvent Ratio, Additives) C->D Partial Separation? F Method Validation (Robustness, Linearity, etc.) C->F Baseline Separation E Optimize Temperature & Flow Rate D->E E->F Optimized Separation G Sample Analysis F->G

Caption: A general workflow for chiral HPLC method development.

Logical Relationship of Chiral Separation Parameters

This diagram illustrates the key parameters that influence the outcome of a chiral HPLC separation and their interdependencies.

G cluster_0 Stationary Phase cluster_1 Mobile Phase cluster_2 Operating Conditions cluster_3 Performance Metrics CSP Chiral Selector (e.g., Polysaccharide) Selectivity Selectivity (α) CSP->Selectivity Solvent Solvent Composition (e.g., Hexane/IPA) Solvent->Selectivity Retention Retention Time (k') Solvent->Retention Additive Additive (e.g., TFA) Additive->Selectivity Additive->Retention Temp Temperature Temp->Selectivity Temp->Retention Flow Flow Rate Flow->Retention Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution

Caption: Key parameters influencing chiral HPLC separation.

References

Predicting the Reactivity of Alpha-Methyl Cinnamic Acid: A Comparative Guide to Computational and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately predict the chemical reactivity of molecules is paramount in the fields of drug discovery, materials science, and chemical synthesis. For a molecule like alpha-methyl cinnamic acid, a derivative of the naturally occurring cinnamic acid with known biological activities, understanding its reactivity profile can inform its potential applications and metabolic fate. This guide provides a comparative overview of three key approaches for predicting the reactivity of this compound: Density Functional Theory (DFT) calculations, Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models, and experimental kinetic assays.

Density Functional Theory (DFT) Calculations: A Quantum Chemical Approach

DFT has emerged as a powerful computational tool to predict the electronic structure and reactivity of molecules from first principles. By solving the Schrödinger equation for a given molecule, DFT can provide a wealth of information about its reactivity through various calculated parameters.

Methodology: Calculating Reactivity Descriptors

A typical DFT workflow for predicting the reactivity of this compound involves the following steps:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common functional used for this purpose is B3LYP with a basis set such as 6-311++G(d,p).

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

  • Conceptual DFT Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These provide insights into the molecule's tendency to accept or donate electrons.

  • Local Reactivity Descriptors (Fukui Functions): Fukui functions (f(r)) are calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. This is achieved by analyzing the electron density changes upon the addition or removal of an electron.

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_analysis Reactivity Analysis cluster_output Output Input_Molecule This compound Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation SPE_Calculation Single Point Energy Calculation Frequency_Calculation->SPE_Calculation FMO_Analysis Frontier Molecular Orbital (FMO) Analysis SPE_Calculation->FMO_Analysis Global_Descriptors Global Reactivity Descriptors SPE_Calculation->Global_Descriptors Local_Descriptors Local Reactivity Descriptors (Fukui Functions) SPE_Calculation->Local_Descriptors HOMO_LUMO HOMO/LUMO Energies & Gap FMO_Analysis->HOMO_LUMO Reactivity_Indices Electronegativity (χ) Chemical Hardness (η) Electrophilicity (ω) Global_Descriptors->Reactivity_Indices Fukui_Values Fukui Functions (f+, f-, f0) for each atom Local_Descriptors->Fukui_Values

Caption: Workflow for DFT-based reactivity prediction of this compound.

Predicted Reactivity Data (Illustrative)
ParameterDescriptionIllustrative ValuePredicted Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.7 eVA smaller gap suggests higher reactivity.
Electronegativity (χ) Tendency to attract electrons4.15 eVHigher values indicate greater electrophilicity.
Chemical Hardness (η) Resistance to change in electron distribution2.35 eVHigher values indicate lower reactivity.
Electrophilicity Index (ω) Global electrophilic nature3.67 eVHigher values indicate stronger electrophilic character.

Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR) Models

ML and QSAR offer an alternative, data-driven approach to predicting chemical reactivity. Instead of relying on first-principles calculations, these methods learn from existing experimental data to build predictive models.

Methodology: Building a Predictive Model

The development of an ML or QSAR model for predicting the reactivity of this compound follows these general steps:

  • Data Collection: A dataset of molecules with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For this compound, this would ideally include a series of related cinnamic acid derivatives.

  • Descriptor Calculation: A set of numerical descriptors is calculated for each molecule in the dataset. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., molecular shape). DFT-calculated properties can also be used as descriptors.

  • Model Training: A machine learning algorithm (e.g., multiple linear regression, support vector machines, random forest, or neural networks) is trained on the dataset to learn the relationship between the descriptors and the experimental reactivity.

  • Model Validation: The predictive performance of the model is evaluated using statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE) through techniques like cross-validation and testing on an external dataset.

  • Prediction: The validated model is then used to predict the reactivity of new molecules, such as this compound, for which experimental data is not available.

ML_QSAR_Workflow cluster_data_collection Data Preparation cluster_model_development Model Development cluster_prediction Prediction cluster_output Output Dataset Dataset of Cinnamic Acid Derivatives with Experimental Reactivity Data Descriptor_Calculation Calculate Molecular Descriptors (2D, 3D, DFT-based) Dataset->Descriptor_Calculation Train_Test_Split Split Data into Training and Test Sets Descriptor_Calculation->Train_Test_Split Model_Training Train ML/QSAR Model (e.g., Random Forest, Neural Network) Train_Test_Split->Model_Training Model_Validation Validate Model Performance (R², RMSE, Cross-validation) Model_Training->Model_Validation Predict_Reactivity Predict Reactivity Model_Validation->Predict_Reactivity New_Molecule This compound New_Molecule->Predict_Reactivity Predicted_Value Predicted Reaction Rate or Reactivity Class Predict_Reactivity->Predicted_Value Experimental_Workflow cluster_preparation Reaction Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_output Output Reactants Prepare Solutions: - this compound - Thiol Nucleophile - Buffer Mixing Mix Reactants in Cuvette Reactants->Mixing UV_Vis UV-Vis Spectrophotometer Mixing->UV_Vis Time_Scan Monitor Absorbance vs. Time at a Fixed Wavelength UV_Vis->Time_Scan Beer_Lambert Convert Absorbance to Concentration (Beer-Lambert Law) Time_Scan->Beer_Lambert Rate_Law_Fitting Fit Data to Rate Law (e.g., Pseudo-first-order) Beer_Lambert->Rate_Law_Fitting Rate_Constant Experimental Rate Constant (k) Rate_Law_Fitting->Rate_Constant

Comparative analysis of the crystal packing of cinnamic acid polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Crystal Packing of Cinnamic Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic compound, is a valuable molecule in the pharmaceutical, food, and fragrance industries. Its solid-state properties, which are governed by the arrangement of molecules in the crystal lattice, can significantly impact its bioavailability, stability, and processability. Cinnamic acid exists as cis and trans isomers, both of which exhibit polymorphism—the ability to exist in multiple crystalline forms with distinct physicochemical properties. This guide provides a detailed comparative analysis of the crystal packing of the known polymorphs of cinnamic acid, supported by crystallographic data and experimental protocols.

Isomeric and Polymorphic Landscape of Cinnamic Acid

The relationship between the isomers and their respective polymorphs is a key aspect of understanding the solid-state chemistry of cinnamic acid. The primary distinction lies between the trans and cis geometric isomers, each of which crystallizes into different polymorphic forms under varying conditions.

G cluster_isomers Cinnamic Acid Isomers cluster_trans trans-Cinnamic Acid cluster_cis cis-Cinnamic Acid Cinnamic Acid Cinnamic Acid trans-Cinnamic Acid trans-Cinnamic Acid Cinnamic Acid->trans-Cinnamic Acid More Stable cis-Cinnamic Acid cis-Cinnamic Acid Cinnamic Acid->cis-Cinnamic Acid Less Stable trans-α (stable) trans-α (stable) trans-β (metastable) trans-β (metastable) trans-γ (metastable) trans-γ (metastable) cis-Polymorph I (mp 58 °C) cis-Polymorph I (mp 58 °C) cis-Polymorph II (mp 68 °C) cis-Polymorph II (mp 68 °C) trans-Cinnamic Acid->trans-α (stable) trans-Cinnamic Acid->trans-β (metastable) trans-Cinnamic Acid->trans-γ (metastable) cis-Cinnamic Acid->cis-Polymorph I (mp 58 °C) cis-Cinnamic Acid->cis-Polymorph II (mp 68 °C)

Caption: Isomeric and polymorphic relationships of cinnamic acid.

Comparative Crystallographic Data

The fundamental differences between the polymorphs of cinnamic acid are captured in their crystallographic parameters. The following table summarizes the key data obtained from single-crystal X-ray diffraction studies.

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z Density (g/cm³) Melting Point (°C)
trans-α MonoclinicP2₁/c17.895.157.899097.49041.245133
trans-β MonoclinicP2₁/c12.925.0612.5090111.99041.289131
trans-γ -----------
cis (mp 68°C) MonoclinicP2₁/n12.437.917.769091.09041.28068

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role in the case of carboxylic acids like cinnamic acid.[2][3][4][5][6][7]

trans-Cinnamic Acid Polymorphs
  • α-Polymorph (Head-to-Tail Dimers): The thermodynamically stable α-form is characterized by the formation of centrosymmetric carboxylic acid dimers through strong O-H···O hydrogen bonds.[2][3][4][5][6][7] These dimers are further linked into chains by C-H···O interactions involving the phenyl rings and carbonyl oxygens. The molecules adopt a head-to-tail arrangement, which is significant for its solid-state photoreactivity, leading to the formation of α-truxillic acid upon UV irradiation.[8]

  • β-Polymorph (Head-to-Head Dimers): The metastable β-polymorph also features the characteristic carboxylic acid dimers.[9][10] However, in this arrangement, the molecules are packed in a head-to-head fashion. This leads to a different photodimerization product, β-truxinic acid, upon irradiation.[5] The β-form is generally obtained by rapid cooling of the melt.[1]

cis-Cinnamic Acid Polymorphs

The two known polymorphs of cis-cinnamic acid are primarily distinguished by their melting points of 58 °C and 68 °C.[1][11] The crystal structure of the 68 °C form reveals that, like the trans polymorphs, it forms hydrogen-bonded carboxylic acid dimers. The overall packing is influenced by C-H···O interactions, creating a dense three-dimensional network. The difference in packing between the two cis polymorphs is attributed to subtle variations in the hydrogen bonding network and molecular conformation.[11]

Experimental Protocols

The characterization and differentiation of cinnamic acid polymorphs rely on a suite of analytical techniques. Below are detailed protocols for the key experiments.

Crystallization of Polymorphs

The ability to isolate a specific polymorph is highly dependent on the crystallization conditions.[1]

  • trans-α-Polymorph (Slow Evaporation):

    • Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, acetone) to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Cover the container with a perforated film to allow for slow solvent evaporation.

    • Allow the solution to stand undisturbed for several days until well-formed crystals appear.

  • trans-β-Polymorph (Melt Crystallization):

    • Heat trans-cinnamic acid above its melting point (~133 °C) to obtain a clear melt.

    • Rapidly cool the melt by pouring it onto a cold surface or into a cooled solvent (e.g., ice-water mixture) with vigorous stirring.[1]

    • Collect the resulting solid by filtration.

  • cis-Polymorphs (Isomerization and Recrystallization):

    • Prepare cis-cinnamic acid by photochemical isomerization of trans-cinnamic acid in a suitable solvent (e.g., benzene) using UV irradiation.

    • To obtain the 68 °C polymorph, distill the crude cis-acid under high vacuum.[1]

    • To obtain the 58 °C polymorph, recrystallize the crude cis-acid from petroleum ether.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive information about the crystal structure of a polymorph.

  • Crystal Mounting: Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying polymorphs and assessing sample purity.

  • Sample Preparation: Finely grind the crystalline sample to a homogeneous powder. Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Expose the sample to a monochromatic X-ray beam.

    • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis:

    • Compare the resulting diffractogram (a plot of intensity vs. 2θ) to known patterns of the different polymorphs. Each polymorph will have a unique diffraction pattern.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting points and transition temperatures of the polymorphs.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp a lid onto the pan.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • Record the heat flow to the sample relative to the reference.

  • Data Analysis:

    • The melting of a polymorph will appear as an endothermic peak on the DSC thermogram. The peak temperature is taken as the melting point.

    • Solid-solid phase transitions between polymorphs can also be observed as endothermic or exothermic events.

Logical Workflow for Polymorph Identification and Characterization

The process of identifying and characterizing cinnamic acid polymorphs follows a logical workflow, starting from sample preparation to detailed structural and thermal analysis.

G cluster_workflow Polymorph Characterization Workflow Crystallization Crystallization PXRD Analysis PXRD Analysis Crystallization->PXRD Analysis Phase Identification DSC Analysis DSC Analysis Crystallization->DSC Analysis Thermal Analysis SC-XRD Analysis SC-XRD Analysis PXRD Analysis->SC-XRD Analysis Select for Single Crystal DSC Analysis->SC-XRD Analysis Confirm Thermal Behavior Structure Determination Structure Determination SC-XRD Analysis->Structure Determination Definitive Structure

Caption: Workflow for polymorph identification and characterization.

Conclusion

The polymorphism of cinnamic acid presents both challenges and opportunities in the development of products containing this compound. A thorough understanding of the different crystalline forms and their interrelationships is crucial for controlling the solid-state properties of the final product. The stable α-polymorph and the metastable β-polymorph of trans-cinnamic acid, along with the two known polymorphs of cis-cinnamic acid, each exhibit unique crystal packing arrangements driven by a delicate balance of hydrogen bonding and other intermolecular forces. The application of the experimental protocols outlined in this guide will enable researchers and scientists to effectively identify, characterize, and select the desired polymorphic form for their specific application, ensuring optimal performance and stability.

References

Safety Operating Guide

Proper Disposal of alpha-Methyl Cinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of alpha-Methyl cinnamic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including eye shields, gloves, and a NIOSH-approved N95 respirator or equivalent, should be worn to prevent skin and respiratory exposure.[2] Handle the chemical in a well-ventilated area, such as a fume hood, to minimize the risk of inhaling dust or vapors.[3][4]

Summary of Key Data

For quick reference, the following table summarizes essential information for this compound.

PropertyData
Chemical Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [3]
Physical State Solid[1]
Melting Point 79-81 °C
Solubility in Water Insoluble[5]
Storage Class 11 - Combustible Solids
Primary Hazards May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should it be disposed of in regular trash or down the drain.[6][7]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : Treat all this compound and materials contaminated with it as hazardous waste.[6]

  • Segregate Solid Waste : Collect solid this compound waste in a dedicated, properly labeled solid waste container.[1] Do not mix it with other types of waste, especially incompatible materials like strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[3]

  • Segregate Contaminated Materials : Any items contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste in a designated container.[1]

Step 2: Waste Accumulation and Storage
  • Use Appropriate Containers : Store this compound waste in a chemically compatible container with a secure, tightly sealed lid to prevent leakage or spillage.[8][9] The container should be in good condition.[9]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date when the first waste was added.[8]

  • Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9] This area should be inspected weekly for any signs of leakage.[9]

Step 3: Handling Spills

In the event of a spill:

  • Ensure Safety : Evacuate non-essential personnel and ensure adequate ventilation.[3] Remove all sources of ignition.[5][10]

  • Containment : For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]

  • Decontamination : Clean the spill area thoroughly.

Step 4: Final Disposal
  • Professional Disposal Service : Arrange for the collection of the hazardous waste by a licensed professional waste disposal company or your institution's Environmental Health and Safety (EH&S) department.[3][6] Do not attempt to treat or dispose of the chemical on your own.

  • Container Disposal : Empty containers that held this compound must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the label on the empty container before disposing of it as regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: Generate This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate Waste (Solid vs. Contaminated PPE) identify->segregate container Use Labeled, Compatible, Closed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage spill_check Spill Occurs? storage->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes pickup Arrange for Pickup by Licensed Disposal Service / EH&S spill_check->pickup No spill_procedure->storage end End: Waste Removed from Laboratory pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling alpha-Methyl Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for alpha-Methyl Cinnamic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always wear the appropriate PPE to prevent exposure.

Protection Type Specific Recommendations Standards
Eye and Face Protection Chemical safety goggles or glasses with side protection. A face shield may be necessary in situations with a higher risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Protection Wear protective gloves and clean, body-covering clothing. The specific glove material should be selected based on chemical resistance and the duration of use.[2][4]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[3][5]NIOSH (US) or CEN (EU) approved.[5]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat sources, ignition sources, and incompatible substances such as strong oxidizing agents.[2][4][6]

  • Keep the container tightly closed when not in use.[2][4]

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling.[1][2]

  • Minimize dust generation and accumulation.[2]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Do not let the product enter drains.[5]

  • Contaminated packaging should be disposed of as an unused product.[5]

Emergency Spill Response Workflow

In the event of a spill, a swift and organized response is critical to mitigate hazards. The following workflow diagram outlines the necessary steps to be taken.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Evacuate Evacuate Spill Area Alert Alert Personnel & Safety Officer Evacuate->Alert Immediately Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for handling a chemical spill of this compound.

Spill Response Protocol:

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.

    • Alert nearby personnel and the designated safety officer.

    • If flammable, remove all sources of ignition from the area.[7]

  • Assessment and Preparation:

    • Assess the extent of the spill and the associated hazards.

    • Before approaching the spill, don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.[4]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as dry clay, sand, or diatomaceous earth.[8]

    • For solid spills, carefully sweep up and shovel into a suitable, labeled container for disposal, avoiding dust formation.[1][5] For liquid spills, use absorbent paper to pick up the material.[7]

  • Decontamination and Disposal:

    • Decontaminate the spill area and any affected equipment. For liquid spills, a solvent wash with 60-70% ethanol (B145695) followed by a soap and water solution can be used.[7]

    • Seal all contaminated materials (absorbent, clothing, etc.) in a vapor-tight plastic bag for disposal.[7]

    • Dispose of the waste in accordance with all applicable regulations.

    • Report the incident to the appropriate personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.